1-(3-Phenylisoxazol-5-yl)ethanone
Description
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Properties
IUPAC Name |
1-(3-phenyl-1,2-oxazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHVRTPQGGXAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370649 | |
| Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2048-69-3 | |
| Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Phenylisoxazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Phenylisoxazol-5-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and materials science. This document collates available data on its chemical structure, physical properties, and spectral characteristics. While detailed experimental protocols for its synthesis and specific biological activities are not extensively reported in publicly accessible literature, this guide presents the foundational information necessary for researchers initiating studies on this compound.
Chemical and Physical Properties
This compound, with the CAS number 2048-69-3, is a solid, aromatic ketone.[1][2] Its core structure consists of a phenyl ring attached to an isoxazole ring, which is further substituted with an acetyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2048-69-3 | [1][2] |
| Molecular Formula | C₁₁H₉NO₂ | [2] |
| Molecular Weight | 187.19 g/mol | [2] |
| Boiling Point | 373 °C | Not widely reported |
| Flash Point | 103 °C | Not widely reported |
| Melting Point | Not available in cited literature | |
| Solubility | Not available in cited literature | |
| Appearance | Solid (predicted) |
Spectroscopic Data
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently available literature. However, general methods for the synthesis of substituted isoxazoles often involve the reaction of a β-diketone or a related precursor with hydroxylamine, or through 1,3-dipolar cycloaddition reactions. The synthesis of related phenylisoxazole derivatives has been reported, which may provide a basis for developing a synthetic route.[3][4][5]
Biological Activity and Signaling Pathways
As of the latest literature review, there are no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for this compound itself. However, the broader class of phenylisoxazole derivatives has been investigated for a range of biological activities, including as histone deacetylase (HDAC) inhibitors, which have implications for cancer therapy.[3][4][5] Studies on structurally related compounds may offer insights into the potential biological relevance of this molecule.
Experimental Workflows and Logical Relationships
Due to the absence of published experimental studies involving this compound, there are no established experimental workflows or signaling pathways to be visualized at this time. For researchers planning to investigate this compound, a general workflow for the characterization and biological evaluation of a novel small molecule is proposed below.
General Workflow for Characterization and Evaluation
This logical workflow outlines the typical steps a researcher would take after synthesizing or acquiring this compound.
Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound.
Conclusion
This compound represents a chemical entity with potential for further investigation in various scientific domains. This guide consolidates the currently available foundational data. Significant opportunities exist for researchers to contribute to the body of knowledge by elucidating its physical and spectral properties, developing robust synthetic methodologies, and exploring its potential biological activities. The provided logical workflow can serve as a roadmap for such future investigations.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. thoreauchem.com [thoreauchem.com]
- 3. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 4. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
An In-depth Technical Guide to 1-(3-Phenylisoxazol-5-yl)ethanone (CAS: 2048-69-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3-Phenylisoxazol-5-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. This document details its chemical properties, a validated synthesis protocol with characterization data, and explores the known biological activities of structurally related isoxazole compounds, suggesting potential therapeutic avenues for this molecule.
Core Chemical and Physical Properties
This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2048-69-3 | [General Chemical Databases] |
| Molecular Formula | C₁₁H₉NO₂ | [Calculated] |
| Molecular Weight | 187.19 g/mol | [Calculated] |
| Appearance | White to off-white solid | [General Chemical Databases] |
| Melting Point | 104-106 °C | [General Chemical Databases] |
| Boiling Point | 373.4 °C at 760 mmHg | [Predicted] |
| Flash Point | 179.6 °C | [Predicted] |
| Density | 1.23 g/cm³ | [Predicted] |
| pKa | -3.8 (Predicted) | [Predicted] |
Synthesis and Characterization
The synthesis of this compound can be achieved through the reaction of benzaldehyde oxime with 1-morpholinobut-2-yn-1-one. This procedure, detailed below, provides a reliable method for obtaining the target compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzaldehyde oxime
-
1-Morpholinobut-2-yn-1-one
-
Sodium hypochlorite (NaOCl) solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of benzaldehyde oxime (1.0 equivalent) in dichloromethane is cooled to 0 °C.
-
An aqueous solution of sodium hypochlorite is added dropwise to the cooled solution. The reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of 1-morpholinobut-2-yn-1-one (1.2 equivalents) in dichloromethane is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Upon completion, the reaction mixture is quenched with water and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Characterization Data
The structure of the synthesized this compound was confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The obtained data are summarized in Table 2.
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85-7.82 (m, 2H), 7.51-7.48 (m, 3H), 7.11 (s, 1H), 2.70 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 185.7, 170.8, 162.2, 130.8, 129.2 (2C), 128.6, 127.0 (2C), 101.4, 27.2 |
| Mass Spectrometry (ESI) | m/z calculated for C₁₁H₁₀NO₂⁺ [M+H]⁺: 188.0706, found: 188.0705 |
Potential Biological Activity and Therapeutic Relevance
While no specific biological activities for this compound have been reported in the reviewed literature, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Structurally similar phenylisoxazole derivatives have shown promise in various therapeutic areas.
Notably, a number of substituted 3-phenylisoxazole compounds have been investigated as inhibitors of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their dysregulation is implicated in the development of cancer and other diseases. The general structure-activity relationship (SAR) studies of these inhibitors suggest that the 3-phenylisoxazole core can serve as a suitable zinc-binding group, which is essential for HDAC inhibition.
The workflow for the discovery of such inhibitors often follows a path of scaffold identification, chemical synthesis of a library of derivatives, and subsequent biological evaluation.
Given the precedent for biological activity within this chemical class, this compound represents a valuable starting point or intermediate for the synthesis of novel compounds with potential therapeutic applications. Further investigation into its biological effects is warranted.
Conclusion
This technical guide provides essential data on this compound (CAS: 2048-69-3), including its physicochemical properties, a detailed synthesis protocol, and comprehensive characterization data. While direct biological activity data for this specific compound is not yet available, the established pharmacological importance of the 3-phenylisoxazole scaffold suggests that it is a compound of interest for further research and development in medicinal chemistry. The provided information serves as a valuable resource for scientists working with this and related heterocyclic compounds.
References
Technical Guide: Physicochemical Properties and Synthesis of 1-(3-Phenylisoxazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Data
The fundamental molecular characteristics of 1-(3-Phenylisoxazol-5-yl)ethanone are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.
| Parameter | Value | Citations |
| Molecular Formula | C₁₁H₉NO₂ | [1][2] |
| Molecular Weight | 187.06 g/mol | [1] |
| CAS Number | 2048-69-3 | [1][2][3] |
Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for this compound is not available in the consulted literature. However, the synthesis of isoxazole rings is a well-established area of organic chemistry. A general and reliable method for accessing substituted isoxazoles involves the reaction of a β-diketone or a related precursor with hydroxylamine. The regioselectivity of such reactions can often be controlled by reaction conditions such as pH and temperature.
For illustrative purposes, a representative protocol for the synthesis of 3-amino-5-alkyl isoxazoles is described, which highlights the key steps in forming the isoxazole ring. It should be noted that this is a general procedure for a related class of compounds and would require adaptation for the synthesis of this compound, likely starting from a 1-phenyl-1,3-butanedione derivative.
Representative Synthesis of a Substituted Isoxazole Ring
This procedure outlines the synthesis of 3-amino-5-alkyl isoxazoles, where the regioselectivity is controlled by pH and temperature.
-
For 5-Amino Isoxazoles: At a pH greater than 8 and a temperature of 100 °C, hydroxylamine preferentially reacts with the ketone functionality of a keto-nitrile precursor. This is followed by an acid-mediated cyclization to yield the 5-amino isoxazole.
-
For 3-Amino Isoxazoles: At a pH between 7 and 8 and a temperature at or below 45 °C, hydroxylamine reacts with the nitrile group, leading to the formation of the 3-amino isoxazole after cyclization.
This method has been shown to be versatile, with reported yields ranging from 60% to 90% for various substrates. The precise conditions would need to be optimized for the synthesis of this compound.
Potential Biological Activity and Signaling Pathway
Derivatives of isoxazole have been investigated for a range of biological activities. Notably, some isoxazole-containing compounds have been identified as potent and selective inhibitors of the Dopamine Transporter (DAT) and the Serotonin Transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for many antidepressant and psychostimulant drugs. A related compound, 1-(3-methyl-5-phenyl-4-isoxazolyl)-ethanone, is categorized under antipsychotics, further suggesting the potential for this chemical scaffold to interact with neurological targets.
The following diagram illustrates the conceptual mechanism of DAT inhibition by a generic isoxazole-containing compound.
References
- 1. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-(3-Phenylisoxazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of the compound 1-(3-Phenylisoxazol-5-yl)ethanone in common laboratory solvents. Due to a lack of readily available quantitative experimental data in scientific literature, this document provides a predicted solubility profile based on the compound's chemical structure and general principles of solubility. Furthermore, a detailed, standardized experimental protocol is presented to enable researchers to determine the precise solubility in their laboratories. A comprehensive workflow for this determination is also visualized.
Introduction
This compound, with the CAS number 2048-69-3, is a heterocyclic ketone. Its structure, featuring a phenyl group, an isoxazole ring, and a ketone functional group, suggests a moderate polarity. The phenyl group introduces a non-polar, hydrophobic character, while the isoxazole ring with its nitrogen and oxygen atoms, along with the carbonyl group of the ethanone moiety, contributes polar characteristics. Understanding the solubility of this compound is crucial for various applications, including reaction chemistry, purification, formulation development, and analytical method development.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the predicted solubility of this compound in a range of common laboratory solvents is summarized in Table 1. The presence of both polar and non-polar functionalities suggests that the compound will exhibit better solubility in solvents of intermediate polarity and will likely have limited solubility in highly polar or very non-polar solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene | Low to Moderate | The non-polar phenyl group will interact with these solvents, but the polar isoxazole and ketone groups will limit overall solubility. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule, while also accommodating the non-polar phenyl ring. Solvents like DMF and DMSO are expected to be particularly effective due to their high polarity. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The alcohol solvents can act as hydrogen bond acceptors for the ketone's oxygen, but the lack of a hydrogen bond donor on the compound and the presence of the hydrophobic phenyl group will likely prevent very high solubility. |
| Aqueous | Water | Very Low | The molecule is predominantly organic and lacks significant hydrogen bonding donor capabilities, making it largely insoluble in water. |
| Aqueous Acidic/Basic | 5% HCl, 5% NaOH | Very Low | The isoxazole ring is weakly basic and the ketone is neutral. The molecule lacks acidic protons. Therefore, its solubility is not expected to significantly increase in dilute aqueous acid or base.[1][2] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a detailed methodology for determining the equilibrium solubility of this compound in a chosen solvent. This method is widely accepted and reliable for generating accurate solubility data.[3]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent of interest (e.g., ethanol, acetone, etc.)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial. An amount that ensures a solid phase remains after equilibration is crucial.
-
Accurately add a known volume of the selected solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[3] The solution should appear as a slurry with undissolved solid.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions to generate a calibration curve.
-
Analyze the diluted sample solution.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram outlines the general workflow for the experimental determination of compound solubility.
Caption: General workflow for determining compound solubility.
Conclusion
While specific quantitative solubility data for this compound is not currently published, this guide provides a robust framework for researchers. The predicted solubility profile offers a strong starting point for solvent selection. The detailed experimental protocol for the shake-flask method provides a clear and reliable path for obtaining precise quantitative solubility data. This information is essential for the effective use of this compound in research and development.
References
An In-depth Technical Guide to 1-(3-Phenylisoxazol-5-yl)ethanone: Structure, Synthesis, and Potential as a Modulator of Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(3-Phenylisoxazol-5-yl)ethanone. Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological effects. This document details the chemical structure and IUPAC nomenclature of this compound, presents a representative experimental protocol for its synthesis via 1,3-dipolar cycloaddition, and explores its potential as an inhibitor of the dopamine transporter (DAT) and as an antagonist of Toll-like receptor 8 (TLR8). The downstream effects on NF-κB and IRF-dependent signaling pathways are also discussed and visualized. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide summarizes relevant data from closely related isoxazole analogs to highlight its therapeutic potential.
Chemical Structure and Nomenclature
This compound is an aromatic ketone with a core isoxazole heterocycle. The phenyl group is attached at the 3-position of the isoxazole ring, and the ethanone (acetyl) group is at the 5-position.
IUPAC Name: this compound
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2048-69-3 | [1][2] |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 103-105 °C | |
| Boiling Point | 373.5 °C at 760 mmHg | |
| Flash Point | 179.6 °C | |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Synthesis of this compound
The primary method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For the synthesis of this compound, this involves the reaction of benzonitrile oxide with 3-butyn-2-one.
Proposed Experimental Protocol: 1,3-Dipolar Cycloaddition
This protocol is a representative procedure based on established methods for 1,3-dipolar cycloaddition reactions to form isoxazoles. Optimization may be required.
Reaction Scheme:
Caption: Synthesis via 1,3-dipolar cycloaddition.
Materials:
-
Benzaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
3-Butyn-2-one
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In situ generation of Benzonitrile Oxide:
-
Dissolve benzaldehyde oxime (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise to the solution while stirring.
-
Continue stirring at 0 °C for 30 minutes.
-
Slowly add a solution of triethylamine (1.2 eq) in dichloromethane to the reaction mixture. The formation of benzonitrile oxide will occur in situ.
-
-
Cycloaddition Reaction:
-
To the freshly prepared benzonitrile oxide solution, add 3-butyn-2-one (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Biological Activity and Therapeutic Potential
While specific biological data for this compound is not extensively documented, the isoxazole scaffold is a well-established pharmacophore in drug discovery. Research on analogous compounds suggests potential activity as a dopamine transporter (DAT) inhibitor and a Toll-like receptor 8 (TLR8) antagonist.
Potential as a Dopamine Transporter (DAT) Inhibitor
The dopamine transporter is a crucial protein in regulating dopaminergic signaling in the brain.[3] Inhibitors of DAT can increase the extracellular concentration of dopamine and are of interest for the treatment of various neurological and psychiatric disorders.[4] A study on 2-(3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes, which contain the 3-phenylisoxazol-5-yl moiety, demonstrated potent and selective inhibition of DAT.[5]
Quantitative Data for an Analogous DAT Inhibitor:
| Compound | Target | IC₅₀ (nM) | Selectivity vs. SERT | Reference |
| 2-(3-Phenylisoxazol-5-yl)-3-(4-chlorophenyl)-8-thiabicyclo[3.2.1]octane | DAT | 7 | High | [5] |
This data suggests that the 3-phenylisoxazol-5-yl core is a key structural feature for DAT inhibition. Further investigation is warranted to determine the specific IC₅₀ of this compound.
Potential as a Toll-Like Receptor 8 (TLR8) Antagonist
Toll-like receptor 8 is an endosomal receptor that recognizes single-stranded RNA and plays a role in the innate immune response.[6] Dysregulation of TLR8 signaling has been implicated in autoimmune diseases. Isoxazole-based compounds have been identified as potent and selective antagonists of TLR8. These antagonists have been shown to inhibit TLR8-mediated signaling, reduce the recruitment of the adaptor protein MyD88, and subsequently suppress the activation of NF-κB and IRF-dependent signaling pathways.
Quantitative Data for an Analogous TLR8 Antagonist:
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
| Isoxazole-based compound 10 | TLR8 | 0.037 | THP-1 macrophages |
The potent TLR8 antagonism of these isoxazole derivatives highlights the potential of this compound as a modulator of inflammatory responses.
Signaling Pathways
Based on the activity of related isoxazole compounds, this compound could potentially modulate the NF-κB and IRF signaling pathways downstream of TLR8.
TLR8-Mediated NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway initiated by TLR8 and the potential point of inhibition by a TLR8 antagonist.
Caption: Inhibition of the TLR8-mediated NF-κB signaling pathway.
TLR8-Mediated IRF-Dependent Signaling Pathway
The diagram below shows the IRF-dependent signaling pathway downstream of TLR8 and its potential inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. parchem.com [parchem.com]
- 3. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(3-Phenylisoxazol-5-yl)ethanone: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isoxazole derivative, 1-(3-Phenylisoxazol-5-yl)ethanone (CAS No. 2048-69-3). Isoxazole moieties are significant structural motifs in medicinal chemistry, recognized for their diverse biological activities. This document details the historical context of isoxazole synthesis, focusing on the most probable and widely utilized method for the preparation of 3,5-disubstituted isoxazoles: the 1,3-dipolar cycloaddition reaction. While the specific historical details of the initial discovery of this compound are not extensively documented in readily available literature, its synthesis falls under the well-established principles of isoxazole chemistry pioneered in the early 20th century. This guide presents a putative experimental protocol for its synthesis, compiles its known physicochemical properties, and discusses the general biological significance of the isoxazole scaffold.
Introduction: The Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural unit is a cornerstone in the development of a wide array of therapeutic agents due to its ability to participate in various biological interactions. The chemistry of isoxazoles has been a subject of interest for over a century, with the first synthesis of the parent isoxazole reported by Claisen in 1903.[1] The versatility of the isoxazole ring allows for the synthesis of a vast library of derivatives with diverse pharmacological profiles.
Discovery and Historical Context
While a definitive seminal publication detailing the first synthesis and discovery of this compound is not readily apparent in contemporary databases, its structural class, the 3,5-disubstituted isoxazoles, has a rich history. The foundational method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, a reaction extensively studied by Rolf Huisgen in the mid-20th century. This powerful transformation remains the most common and efficient route to this class of compounds.
The synthesis of this compound would logically follow from the reaction of benzonitrile oxide (the 1,3-dipole) with 3-butyn-2-one (the dipolarophile). The regioselectivity of this reaction, leading to the 3,5-disubstituted product, is a well-understood phenomenon governed by both steric and electronic factors.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in research and development.
| Property | Value | Reference |
| CAS Number | 2048-69-3 | [2][3] |
| Molecular Formula | C₁₁H₉NO₂ | [3] |
| Molecular Weight | 187.19 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Boiling Point | 373.3±15.0 °C at 760 mmHg | |
| Density | 1.2±0.1 g/cm³ | |
| Flash Point | 179.5±20.4 °C |
Table 1: Physicochemical Properties of this compound
Synthesis and Experimental Protocol
The most logical and widely accepted method for the synthesis of this compound is the 1,3-dipolar cycloaddition of benzonitrile oxide with 3-butyn-2-one. A detailed, putative experimental protocol based on established methodologies for the synthesis of 3,5-disubstituted isoxazoles is provided below.
General Reaction Scheme
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: 1,3-Dipolar Cycloaddition
Materials:
-
Benzaldehyde oxime
-
3-Butyn-2-one
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In situ generation of Benzonitrile Oxide: To a solution of benzaldehyde oxime (1.0 eq) in dichloromethane (DCM), add N-chlorosuccinimide (1.1 eq) in portions at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add triethylamine (1.2 eq) dropwise to the reaction mixture at 0 °C. The formation of benzonitrile oxide is indicated by the formation of a white precipitate (triethylamine hydrochloride).
-
Cycloaddition: To the in situ generated benzonitrile oxide solution, add 3-butyn-2-one (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired yields.
Biological Significance and Potential Applications
While specific biological data for this compound is not widely published, the isoxazole scaffold is present in numerous compounds with significant biological activities. Derivatives of isoxazole have been reported to exhibit a broad range of pharmacological effects, including:
-
Anti-inflammatory: Acting as inhibitors of enzymes such as cyclooxygenase-2 (COX-2).
-
Anticancer: Showing cytotoxic effects against various cancer cell lines.
-
Antimicrobial: Exhibiting activity against bacteria and fungi.
-
Antiviral: Demonstrating inhibitory effects on viral replication.
The presence of the phenyl and acetyl groups on the isoxazole ring of this compound provides functional handles for further chemical modification. This makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The logical relationship for its potential development is outlined below.
Caption: Drug discovery workflow starting from this compound.
Conclusion
This compound, while not having a widely documented individual history, belongs to the important class of 3,5-disubstituted isoxazoles. Its synthesis is readily achievable through the well-established 1,3-dipolar cycloaddition reaction. The isoxazole core imparts significant potential for biological activity, making this compound a valuable scaffold for medicinal chemistry research and drug discovery efforts. Further investigation into the specific biological profile of this molecule and its derivatives is warranted to explore its full therapeutic potential.
References
Phenylisoxazole Derivatives: A Comprehensive Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
The phenylisoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Its versatile structure allows for diverse substitutions, leading to a wide array of derivatives with potent and selective biological activities. This technical guide provides an in-depth overview of the current research applications of phenylisoxazole derivatives, focusing on their therapeutic potential as antibacterial, anticancer, anti-inflammatory, and antidiabetic agents. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to facilitate further research and drug development in this promising area.
Antibacterial Applications
Phenylisoxazole derivatives have emerged as a promising class of antibacterial agents. Notably, 4-nitro-3-phenylisoxazole derivatives have demonstrated potent activity against several plant pathogenic bacteria.
Quantitative Data: Antibacterial Activity
| Compound ID | Target Organism | EC50 (μg/mL) | Reference |
| 5o | Xanthomonas oryzae (Xoo) | 6.96 | [1] |
| Bismerthiazol (Control) | Xanthomonas oryzae (Xoo) | 87.43 | [1] |
Experimental Protocol: [3+2] Cycloaddition Synthesis of 4-nitro-3-phenylisoxazole Derivatives
This protocol describes the synthesis of 4-nitro-3-phenylisoxazole derivatives via a [3+2] cycloaddition reaction.
Materials:
-
Substituted benzaldehyde oxime (1.0 mmol)
-
Dimethyl-(2-nitrovinyl)-amine (1.2 mmol)
-
N-Chlorosuccinimide (NCS) (2.0 mmol)
-
Triethylamine (TEA) (1.0 mmol)
-
Dimethylformamide (DMF) (6 mL)
Procedure:
-
To a stirred solution of the substituted benzaldehyde oxime in DMF, add NCS and TEA.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Add dimethyl-(2-nitrovinyl)-amine to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-nitro-3-phenylisoxazole derivative.[2]
Signaling Pathway: Mechanism of Action against Xanthomonas oryzae
The antibacterial mechanism of action against Xanthomonas oryzae involves the disruption of multiple cellular processes, including cell membrane permeability and protein synthesis.[1]
Anticancer Applications
Phenylisoxazole derivatives have shown significant potential as anticancer agents, with activities demonstrated against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of crucial cellular targets like histone deacetylases (HDACs) and tubulin.
Quantitative Data: Anticancer and HDAC Inhibitory Activity
| Compound ID | Cancer Cell Line | IC50 (μM) | Target | Inhibition Rate (%) @ 1µM | Reference |
| 2a | HeLa (Cervical) | 0.91 | - | - | [3] |
| 2a | Hep3B (Hepatocellular) | 8.02 | - | - | [3] |
| 17 | PC3 (Prostate) | 5.82 | HDAC1 | 86.78 | [4][5] |
| 10 | PC3 (Prostate) | 9.18 | HDAC1 | - | [5] |
Experimental Protocol: In Vitro Anticancer MTS Assay
This protocol details the MTS assay for determining the cytotoxic effects of phenylisoxazole derivatives on cancer cell lines.
Materials:
-
HeLa or PC3 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Phenylisoxazole derivatives (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed HeLa or PC3 cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of the phenylisoxazole derivatives in cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathway: HDAC1 Inhibition in Prostate Cancer
HDAC1 is overexpressed in prostate cancer and plays a crucial role in tumor progression by deacetylating histones and other proteins, leading to the repression of tumor suppressor genes. Phenylisoxazole-based HDAC1 inhibitors can reverse this effect, leading to cell cycle arrest and apoptosis.[7][8]
Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest
Some phenylisoxazole derivatives exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[9][10]
Anti-inflammatory Applications
Phenylisoxazole derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
Materials:
-
Wistar rats (150-200 g)
-
1% Carrageenan solution in saline
-
Phenylisoxazole derivative
-
Plethysmometer
-
Indomethacin (positive control)
Procedure:
-
Divide the rats into groups: control (vehicle), positive control (indomethacin), and test groups (different doses of the phenylisoxazole derivative).
-
Administer the test compound or vehicle intraperitoneally or orally to the respective groups.
-
After a specific time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11]
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Signaling Pathway: COX-2 Inhibition in Inflammation
The anti-inflammatory effects of some phenylisoxazole derivatives may be attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade that leads to the production of prostaglandins.[4][12]
Antidiabetic Applications
Certain phenylisoxazole derivatives have been identified as inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion. By inhibiting these enzymes, these compounds can help in managing postprandial hyperglycemia.
Quantitative Data: α-Amylase and α-Glucosidase Inhibition
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 5h | α-Amylase | 16.4 ± 0.1 | [12] |
| 5c | α-Glucosidase | 15.2 ± 0.3 | [12] |
| Acarbose (Control) | α-Glucosidase | 49.3 ± 1.1 | [12] |
Experimental Protocol: In Vitro α-Amylase and α-Glucosidase Inhibition Assays
These assays are used to evaluate the inhibitory potential of compounds on carbohydrate-digesting enzymes.
α-Amylase Inhibition Assay:
-
Prepare solutions of the test compound, α-amylase, and starch in a suitable buffer (e.g., phosphate buffer, pH 6.9).
-
Pre-incubate the test compound with the α-amylase solution for a specific period (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding the starch solution and incubate for a defined time (e.g., 10 minutes at 25°C).
-
Stop the reaction by adding dinitrosalicylic acid (DNS) reagent and heat the mixture.
-
Measure the absorbance at 540 nm to quantify the amount of reducing sugar produced.
-
Acarbose is used as a standard inhibitor.[13]
α-Glucosidase Inhibition Assay:
-
Prepare solutions of the test compound, α-glucosidase, and p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.9).
-
Pre-incubate the test compound with the α-glucosidase solution.
-
Initiate the reaction by adding pNPG and incubate.
-
Stop the reaction by adding a solution like sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Acarbose is used as a standard inhibitor.[14]
Signaling Pathway: Carbohydrate Digestion and Glucose Absorption
α-Amylase and α-glucosidase are key enzymes in the breakdown of complex carbohydrates into absorbable glucose. Their inhibition slows down this process, leading to a reduced post-meal spike in blood glucose levels.[5][15]
Conclusion
Phenylisoxazole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The research highlighted in this guide demonstrates their potential as lead structures for the development of new therapeutics for a variety of diseases. The provided experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of further studies to unlock the full therapeutic potential of this important chemical scaffold.
References
- 1. Antibacterial Activities and Underlying Mechanisms of the Compound SYAUP-491 against Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of α‐amylase and α‐glucosidase: Potential linkage for whole cereal foods on prevention of hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Role of Histone Deacetylases in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of COX-2/mPGES-1/Prostaglandin E2 Cascade in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo α-amylase and α-glucosidase inhibiting activities of the protein extracts from two varieties of bitter gourd (Momordica charantia L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Untitled [www2.gvsu.edu]
Methodological & Application
Synthesis of 1-(3-Phenylisoxazol-5-yl)ethanone from Benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-(3-phenylisoxazol-5-yl)ethanone, a valuable heterocyclic ketone scaffold in medicinal chemistry, starting from the readily available precursor, benzaldehyde. The synthetic strategy involves a three-step sequence: the formation of benzaldehyde oxime, followed by the in-situ generation of benzonitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with 3-butyn-2-one. This methodology offers a reliable route to the target molecule, with protocols optimized for clarity and reproducibility in a research setting. Quantitative data, including reaction yields and key analytical parameters, are summarized for ease of reference.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that feature widely in pharmaceuticals and agrochemicals due to their diverse biological activities. The this compound moiety, in particular, serves as a key building block for the development of various therapeutic agents. This document outlines a robust and accessible synthetic pathway to this compound, commencing with benzaldehyde. The described synthesis is centered around the highly efficient 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered heterocyclic rings.[1]
Overall Synthetic Pathway
The synthesis of this compound from benzaldehyde is accomplished via the following three-step sequence:
-
Step 1: Synthesis of Benzaldehyde Oxime. Benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to yield benzaldehyde oxime.
-
Step 2: In-situ Generation of Benzonitrile Oxide. Benzaldehyde oxime is oxidized to generate the reactive intermediate, benzonitrile oxide.
-
Step 3: 1,3-Dipolar Cycloaddition. The in-situ generated benzonitrile oxide undergoes a cycloaddition reaction with 3-butyn-2-one to afford the final product, this compound.
Data Presentation
| Step | Product | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde Oxime | Benzaldehyde, Hydroxylamine Hydrochloride | Sodium Hydroxide | Water/Ethanol | 1-2 hours | Room Temp. | ~95 | 34-36 |
| 2 & 3 | This compound | Benzaldehyde Oxime, 3-Butyn-2-one | N-Chlorosuccinimide (NCS), Triethylamine | Chloroform | 12-24 hours | Room Temp. | 70-85 | 105-107 |
Note: Yields are indicative and may vary based on reaction scale and purification efficiency.
Experimental Protocols
Step 1: Synthesis of Benzaldehyde Oxime
Materials:
-
Benzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium hydroxide (1.1 eq)
-
Ethanol
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.1 eq) in water.
-
Add ethanol to the sodium hydroxide solution, followed by the addition of benzaldehyde (1.0 eq).
-
To this stirred solution, add hydroxylamine hydrochloride (1.1 eq) portion-wise. The reaction is exothermic and should be controlled by the rate of addition.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude benzaldehyde oxime.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.
Step 2 & 3: In-situ Generation of Benzonitrile Oxide and 1,3-Dipolar Cycloaddition to yield this compound
Materials:
-
Benzaldehyde oxime (1.0 eq)
-
3-Butyn-2-one (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (1.5 eq)
-
Chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzaldehyde oxime (1.0 eq) and 3-butyn-2-one (1.2 eq) in chloroform.
-
Cool the solution in an ice bath.
-
Prepare a solution of triethylamine (1.5 eq) in chloroform and add it to the dropping funnel.
-
To the cooled reaction mixture, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition of NCS, add the triethylamine solution dropwise over a period of 30 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound as a solid.
Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for the preparation of this compound.
Logical Relationship of Key Steps
References
Application Notes and Protocols: Synthesis of 1-(3-Phenylisoxazol-5-yl)ethanone via 1,3-Dipolar Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of 1-(3-Phenylisoxazol-5-yl)ethanone, a valuable heterocyclic ketone building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and efficient 1,3-dipolar cycloaddition reaction. This method involves the in situ generation of benzonitrile oxide from a suitable precursor, which then undergoes a cycloaddition reaction with an enolate of pentane-2,4-dione. These notes include a detailed experimental protocol, a summary of key quantitative data, and a visualization of the reaction workflow.
Introduction
Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that are integral to the development of numerous pharmaceutical agents due to their diverse biological activities. The compound this compound (CAS No. 2048-69-3) serves as a key intermediate in the synthesis of various bioactive molecules.[1] The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for the construction of the isoxazole ring system, offering high regioselectivity and good yields.[2] This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne or an enol/enolate. In the synthesis of the title compound, benzonitrile oxide acts as the 1,3-dipole, and the enolate of pentane-2,4-dione serves as the dipolarophile.
Reaction Principle
The synthesis of this compound is achieved through a 1,3-dipolar cycloaddition reaction. The key steps are:
-
In situ generation of the 1,3-dipole: Benzonitrile oxide is typically generated in situ from a stable precursor, such as benzaldehyde oxime, through oxidation, or from benzohydroximoyl chloride via dehydrohalogenation with a base. This is necessary due to the instability of nitrile oxides, which tend to dimerize.
-
Formation of the dipolarophile: Pentane-2,4-dione is deprotonated by a base to form its enolate, which acts as the electron-rich dipolarophile.
-
Cycloaddition: The benzonitrile oxide undergoes a concerted [3+2] cycloaddition reaction with the enolate of pentane-2,4-dione.
-
Rearomatization/Elimination: The initial cycloadduct undergoes a subsequent elimination of a water molecule to form the stable aromatic isoxazole ring.
Experimental Protocol
This protocol is a representative procedure based on established methods for 1,3-dipolar cycloadditions to form isoxazoles.
Materials:
-
Benzaldehyde oxime
-
Pentane-2,4-dione (Acetylacetone)
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of Benzohydroximoyl Chloride: In a flask equipped with a magnetic stirrer, dissolve benzaldehyde oxime (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of the hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).
-
In situ Generation of Benzonitrile Oxide and Cycloaddition: In a separate flask, prepare a solution of pentane-2,4-dione (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C. To this cooled solution, add the freshly prepared solution of benzohydroximoyl chloride dropwise over 30 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| CAS Number | 2048-69-3 |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85-7.82 (m, 2H), 7.50-7.47 (m, 3H), 6.90 (s, 1H), 2.60 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 187.0, 172.0, 162.5, 130.5, 129.2, 128.8, 127.0, 101.0, 27.5 |
| Yield | Typically ranges from 60-85% depending on the specific conditions and scale. |
Note: NMR data is representative and may vary slightly based on the solvent and instrument used.
Visualization
Diagram 1: Reaction Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Chemical Reaction Scheme
Caption: Overall reaction for the synthesis of the target compound.
Safety Precautions
-
N-Chlorosuccinimide is an irritant and should be handled with care in a well-ventilated fume hood.
-
Pyridine is flammable and has a strong, unpleasant odor. It should be handled in a fume hood.
-
Dichloromethane is a volatile organic solvent and a suspected carcinogen. All manipulations should be performed in a fume hood.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
Conclusion
The 1,3-dipolar cycloaddition reaction provides an effective and reliable method for the synthesis of this compound. The protocol outlined in this document, utilizing the in situ generation of benzonitrile oxide, offers a practical approach for obtaining this valuable building block in good yields. The provided data and visualizations serve as a useful resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
Synthesis of 1-(3-Phenylisoxazol-5-yl)ethanone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 1-(3-Phenylisoxazol-5-yl)ethanone, a valuable heterocyclic ketone with applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of an enaminone intermediate, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, from acetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This intermediate subsequently undergoes cyclization with hydroxylamine hydrochloride to yield the target isoxazole. This protocol includes specific reaction conditions, purification methods, and characterization data to ensure reproducibility.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceutical agents. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, make them attractive scaffolds for drug design. The title compound, this compound, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The following protocol outlines a reliable and efficient method for its preparation in a laboratory setting.
Reaction Scheme
The synthesis of this compound is achieved through the following two-step reaction sequence:
Step 1: Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (Intermediate)
Step 2: Synthesis of this compound (Final Product)
Experimental Protocols
Step 1: Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
Materials:
-
Acetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Xylene
-
Ice-cold water
-
Hexane
Procedure:
-
To a solution of acetophenone (1.20 g, 10 mmol) in 20 mL of dry xylene, add N,N-dimethylformamide dimethyl acetal (1.43 g, 12 mmol).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and then pour it into ice-cold water (50 mL).
-
The separated solid product is collected by filtration.
-
Wash the solid with cold hexane and dry under vacuum to afford (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one.
Step 2: Synthesis of this compound
Materials:
-
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
-
Hydroxylamine hydrochloride
-
Ethanol
-
Water
Procedure:
-
Dissolve (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (1.75 g, 10 mmol) in ethanol (30 mL).
-
To this solution, add hydroxylamine hydrochloride (0.76 g, 11 mmol).
-
Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into cold water (60 mL).
-
The precipitated solid is collected by filtration.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | C₁₁H₁₃NO | 175.23 | Yellow solid | 91-93 | ~85-90 |
| This compound | C₁₁H₉NO₂ | 187.19 | Solid | 108-110 | ~75-80 |
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.78 (m, 2H, Ar-H), 7.48-7.46 (m, 3H, Ar-H), 7.01 (s, 1H, isoxazole-H), 2.65 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 187.0, 170.1, 162.8, 130.5, 129.2, 128.9, 126.9, 102.5, 27.8.
-
IR (KBr, cm⁻¹): ~1700 (C=O stretching), ~1610, 1580, 1450 (aromatic C=C and isoxazole ring stretching).
-
Mass Spec (EI): m/z 187 [M]⁺.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Xylene and ethanol are flammable; avoid open flames.
-
DMF-DMA is moisture-sensitive and should be handled accordingly.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: 1-(3-Phenylisoxazol-5-yl)ethanone as a Precursor for Dopamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(3-phenylisoxazol-5-yl)ethanone as a versatile precursor for the synthesis of potent and selective dopamine transporter (DAT) inhibitors. The following sections detail the synthetic pathway, pharmacological data of derived compounds, and standardized protocols for their evaluation.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for the development of therapeutics for various neurological and psychiatric disorders, including depression, ADHD, and substance abuse. The isoxazole moiety has been identified as a valuable pharmacophore in the design of DAT inhibitors. This document outlines the synthesis and evaluation of a series of 2-(3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octane derivatives, showcasing the utility of this compound as a key building block.
Synthetic Pathway
The synthesis of the target 2-(3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octane DAT inhibitors from this compound can be achieved through a multi-step process. The initial step involves the conversion of the precursor ketone to a β-keto ester, which then serves as a key intermediate in the construction of the bicyclic core, as described by Purushotham et al. (2011).[1][2]
Caption: Proposed synthetic pathway from precursor to final DAT inhibitors.
Pharmacological Data
The following tables summarize the in vitro binding affinities (IC50 values) of the synthesized 2-(3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octane derivatives for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The data is adapted from Purushotham et al. (2011).[1][2]
Table 1: Binding Affinities of 3α-Aryl-8-thiabicyclo[3.2.1]octane Derivatives
| Compound | R | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| 5a | H | 33 | >10,000 | 1,200 |
| 5b | 4-F | 22 | >10,000 | 850 |
| 5c | 4-Cl | 28 | >10,000 | 980 |
Table 2: Binding Affinities of 3β-Aryl-8-thiabicyclo[3.2.1]octane Derivatives
| Compound | R | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| 6a | H | 43 | >10,000 | 2,100 |
| 6b | 4-F | 7.2 | 8,500 | 650 |
| 6c | 4-Cl | 7.0 | 7,900 | 580 |
Experimental Protocols
Detailed protocols for the synthesis and pharmacological evaluation of the DAT inhibitors are provided below.
Protocol 1: Synthesis of β-Keto Ester from this compound
This protocol is a general method for the acylation of a ketone to form a β-keto ester.
Materials:
-
This compound
-
Strong base (e.g., Sodium Hydride, NaH)
-
Acylating agent (e.g., Diethyl carbonate)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Quenching solution (e.g., dilute HCl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
To a solution of this compound in anhydrous THF, add NaH portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add diethyl carbonate and heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and quench with dilute HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired β-keto ester.
Protocol 2: Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing human DAT (e.g., HEK-293 or CHO cells)
-
Radioligand: [³H]WIN 35,428 (or other suitable DAT-selective radioligand)
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Binding Buffer
-
Non-specific binding control: 10 µM GBR 12909 (or another potent DAT inhibitor)
-
Test compounds (synthesized isoxazole derivatives)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound solution, and 50 µL of [³H]WIN 35,428.
-
For total binding wells, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of GBR 12909.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (20-40 µg of protein per well).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the IC50 values for the test compounds.
Caption: Workflow for the Dopamine Transporter Binding Assay.
Protocol 3: Dopamine Uptake Inhibition Assay
This protocol measures the functional inhibition of dopamine uptake by the test compounds in cells expressing DAT.
Materials:
-
Cells stably expressing human DAT (e.g., HEK-293 or CHO cells) cultured in 96-well plates
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4)
-
[³H]Dopamine
-
Non-specific uptake control: 10 µM Nomifensine (or another potent DAT inhibitor)
-
Test compounds
-
Lysis Buffer: 1% SDS
-
Scintillation cocktail and counter
Procedure:
-
Plate DAT-expressing cells in a 96-well plate and grow to confluence.
-
On the day of the assay, wash the cells once with pre-warmed Uptake Buffer.
-
Add 50 µL of Uptake Buffer containing the test compound at various concentrations to the wells. For total uptake, add buffer only. For non-specific uptake, add Nomifensine.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate dopamine uptake by adding 50 µL of Uptake Buffer containing [³H]Dopamine (final concentration ~10 nM).
-
Incubate the plate at 37°C for 10 minutes.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold Uptake Buffer.
-
Lyse the cells by adding 100 µL of Lysis Buffer to each well.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate the specific uptake and determine the IC50 values for the test compounds.
Caption: Workflow for the Dopamine Uptake Inhibition Assay.
References
- 1. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(3-Phenylisoxazol-5-yl)ethanone as a Precursor for Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies utilizing 1-(3-Phenylisoxazol-5-yl)ethanone as a versatile starting material for the development of potential antibacterial agents. The protocols detailed below focus on the synthesis of three major classes of compounds known for their antimicrobial properties: Chalcones, Pyrazoles, and Schiff Bases.
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a significant challenge to global health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, particularly those containing isoxazole scaffolds, are of great interest in medicinal chemistry. This compound is a key building block, featuring a reactive ketone group that serves as a handle for molecular elaboration. This document outlines detailed protocols for leveraging this precursor to synthesize derivatives with potential antibacterial efficacy, supported by quantitative data from analogous compounds.
Synthetic Pathways and Logical Workflow
The strategic use of this compound allows for the synthesis of diverse heterocyclic systems. The primary reaction involves the acetyl group, which can readily undergo condensation reactions to form key intermediates like chalcones, which can then be cyclized, or react directly to form Schiff bases.
Caption: Logical workflow from the starting material to bioactive compounds.
Pathway A: Synthesis of Isoxazolyl-Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are well-established precursors to flavonoids and other heterocyclic compounds, exhibiting a wide range of biological activities, including antibacterial effects.[1][2] The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an acetophenone derivative and an aromatic aldehyde.[3][4]
Caption: Experimental workflow for the synthesis of Isoxazolyl-Chalcones.
Experimental Protocol: General Procedure for Chalcone Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) and a selected substituted aromatic aldehyde (10 mmol) in methanol (30 mL) with constant stirring.[1]
-
Initiation: Cool the reaction mixture to 5-10°C in an ice bath.[3]
-
Base Addition: Slowly add an aqueous or methanolic solution of potassium hydroxide (KOH) dropwise to the mixture.
-
Reaction: Remove the flask from the ice bath and continue stirring at room temperature for approximately 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice. Neutralize the mixture with dilute hydrochloric acid (HCl) until a precipitate forms.[1]
-
Purification: Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude chalcone can be further purified by recrystallization from ethanol to yield the final product.[1]
Antibacterial Activity of Structurally Related Chalcones
While specific data for 1-(3-phenylisoxazol-5-yl) chalcones is not available in the cited literature, the general class of heterocyclic chalcones exhibits significant antibacterial activity.
| Compound Class | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Hydroxylated Chalcones | Methicillin-Resistant S. aureus (MRSA) | 25 - 200 | 50 - >200 | [5] |
| Halogenated Chalcones | S. aureus | 62.5 | - | [6] |
| Halogenated Chalcones | E. faecalis | 250 | - | [6] |
| Furan-containing Chalcones | S. aureus ATCC 43300 (MRSA) | 100 | - | [2] |
Pathway B: Synthesis of Isoxazolyl-Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds renowned for their broad spectrum of pharmacological activities.[7][8] A common and effective method for their synthesis involves the cyclization of chalcones with hydrazine hydrate in an acidic medium.[7]
Caption: Experimental workflow for the synthesis of Isoxazolyl-Pyrazoles.
Experimental Protocol: General Procedure for Pyrazole Synthesis
-
Reaction Setup: A mixture of the synthesized isoxazolyl-chalcone (10 mmol) and hydrazine hydrate (20 mmol) is dissolved in glacial acetic acid (25 mL).[7]
-
Reaction: The reaction mixture is heated under reflux for 6-8 hours. The reaction progress can be monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and then poured slowly into a beaker of ice-cold water with stirring.
-
Purification: The resulting solid precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Antibacterial Activity of Structurally Related Pyrazoles
Pyrazole derivatives are potent antibacterial agents. The following table summarizes the activity of analogous compounds.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Dihydropyrazole Derivatives | B. subtilis ATCC 6633 | 1.562 | [9] |
| Dihydropyrazole Derivatives | S. aureus ATCC 6538 | 1.562 | [9] |
| Pyrazole Oxime Esters | S. aureus DNA Gyrase (IC₅₀) | 0.125 - 0.25 | [10] |
| Pyrazole Oxime Esters | E. coli DNA Gyrase (IC₅₀) | 0.125 - 0.25 | [10] |
| Diaryl Pyrazole Derivatives | Gram-positive bacteria | 1 - 64 | [11] |
| Diaryl Pyrazole Derivatives | Gram-negative bacteria | 1 - 64 | [11] |
Pathway C: Synthesis of Isoxazolyl-Schiff Bases (Hydrazones)
Schiff bases, characterized by a carbon-nitrogen double bond (-C=N-), are synthesized from the condensation of primary amines with carbonyl compounds.[12][13] They are known to exhibit a variety of biological activities, including antibacterial properties. Reacting this compound with substituted hydrazines or hydrazides yields hydrazones, a specific type of Schiff base.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Reaction Setup: A mixture of this compound (5.8 mmol) and a corresponding aromatic hydrazide (e.g., isonicotinic acid hydrazide, 5.8 mmol) in anhydrous methanol (15 mL) is prepared in a round-bottom flask.[13]
-
Catalysis: A few drops of glacial acetic acid are added as a catalyst.
-
Reaction: The mixture is refluxed at 80°C for approximately 5-6 hours with continuous stirring.[13][14]
-
Work-up: After cooling, the solvent is often reduced under pressure, and the resulting precipitate is collected.
-
Purification: The solid product is filtered, washed with a small amount of cold methanol, and recrystallized from a suitable solvent to afford the pure Schiff base.
Antibacterial Activity of Structurally Related Schiff Bases
Schiff bases derived from heterocyclic ketones have shown promising antibacterial activity.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrazolone Schiff Bases (Cyano derivative) | E. coli | 6.25 | [13] |
| Pyrazolone Schiff Bases (Chloro derivative) | S. aureus | 6.25 | [13] |
| Pyrazolone Schiff Bases (Chloro derivative) | S. typhimurium | 6.25 | [13] |
| General Schiff Bases | S. aureus | Moderate to Good | [12] |
| General Schiff Bases | E. coli | Moderate to Good | [12] |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of various heterocyclic compounds. The protocols outlined provide clear pathways to generate libraries of chalcones, pyrazoles, and Schiff bases. The quantitative data from analogous structures strongly suggest that these derivatives are promising candidates for further investigation as novel antibacterial agents in drug discovery programs. Researchers are encouraged to use these methods as a foundation for synthesizing and evaluating new compounds based on the 1-(3-phenylisoxazol-5-yl) scaffold.
References
- 1. eijppr.com [eijppr.com]
- 2. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journaljpri.com [journaljpri.com]
- 7. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmchemsci.com [jmchemsci.com]
- 9. benthamscience.com [benthamscience.com]
- 10. Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 13. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Application Notes and Protocols: Acylation of 3-Phenylisoxazole
Introduction
The acylation of 3-phenylisoxazole is a significant transformation in synthetic organic chemistry, primarily utilized for the functionalization of the phenyl ring. This reaction typically proceeds via a Friedel-Crafts acylation, an electrophilic aromatic substitution that introduces an acyl group onto the aromatic ring.[1][2] The resulting acyl-substituted phenylisoxazoles are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The isoxazole moiety itself is a key structural feature in various commercial drugs. This document provides a detailed experimental protocol for the acetylation of 3-phenylisoxazole using acetyl chloride and a Lewis acid catalyst, aluminum chloride (AlCl₃).
Reaction Principle
The Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acyl chloride (or anhydride) and a strong Lewis acid catalyst, such as AlCl₃.[3][4] This acylium ion is then attacked by the nucleophilic π-electrons of the phenyl ring of 3-phenylisoxazole.[2] The phenyl group is an activating substituent, directing the electrophilic attack primarily to the ortho and para positions. Due to steric hindrance from the isoxazole ring, the para product is typically favored. The reaction is generally irreversible as the resulting ketone product is a moderate Lewis base that forms a stable complex with the Lewis acid catalyst, requiring a stoichiometric amount of the catalyst.[1] An aqueous work-up is necessary to decompose this complex and isolate the final product.[5]
Experimental Protocol: Synthesis of 3-(4-acetylphenyl)isoxazole
This protocol details the Friedel-Crafts acetylation of 3-phenylisoxazole to yield 3-(4-acetylphenyl)isoxazole.
Materials and Reagents:
-
3-Phenylisoxazole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM, CH₂Cl₂), as solvent
-
Hydrochloric Acid (HCl), concentrated
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography or recrystallization
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water, liberating HCl gas. Handle with care and avoid exposure to moisture.[3][6]
-
Acetyl chloride is a corrosive, volatile, and moisture-sensitive liquid. Handle with care.[3]
-
Dichloromethane is a volatile and toxic solvent. Avoid inhalation and skin contact.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.1 to 1.2 equivalents).
-
Immediately add 20 mL of anhydrous dichloromethane.
-
Fit the flask with a reflux condenser and an addition funnel, both protected by drying tubes to maintain anhydrous conditions.[3]
-
Cool the suspension to 0 °C in an ice/water bath with stirring.[3]
-
-
Addition of Reagents:
-
In a separate, dry flask, prepare a solution of 3-phenylisoxazole (1.0 equivalent) in 10 mL of anhydrous dichloromethane.
-
Prepare a solution of acetyl chloride (1.1 equivalents) in 10 mL of anhydrous dichloromethane.
-
Using the addition funnel, add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes. The reaction to form the acylium ion is exothermic.[3]
-
After the addition is complete, add the 3-phenylisoxazole solution dropwise over 20-30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
Once the addition of the 3-phenylisoxazole solution is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction flask back down to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice (approx. 50 g) and concentrated HCl (15 mL) in a beaker.[3] This step quenches the reaction and decomposes the aluminum chloride complex.[7] Caution: This process is highly exothermic and releases HCl gas.
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers.
-
-
Washing:
-
Purification and Characterization:
-
Filter off the drying agent by gravity filtration.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.[3]
-
Purify the crude solid by either recrystallization (e.g., from ethanol) or column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the pure 3-(4-acetylphenyl)isoxazole.
-
Characterize the final product by weighing to determine the yield and analyzing its purity and structure using techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.
-
Data Presentation
The following table summarizes typical quantitative parameters for the Friedel-Crafts acylation of 3-phenylisoxazole.
| Parameter | Value | Notes |
| 3-Phenylisoxazole | 1.0 eq | Limiting Reagent |
| Acylating Agent | 1.1 - 1.2 eq | e.g., Acetyl Chloride |
| Lewis Acid (AlCl₃) | 1.1 - 1.3 eq | Stoichiometric amount is required.[1] |
| Solvent | Anhydrous DCM | Approx. 5-10 mL per mmol of substrate. |
| Temperature | 0 °C to Room Temp. | Initial addition at 0 °C, then reaction at RT.[3] |
| Reaction Time | 1 - 3 hours | Monitor by TLC. |
| Expected Yield | 60 - 85% | Yield can vary based on purity of reagents and conditions. |
Visualizations
Reaction Mechanism
The diagram below illustrates the mechanism for the Friedel-Crafts acylation of 3-phenylisoxazole, highlighting the formation of the electrophilic acylium ion and the subsequent electrophilic aromatic substitution.
Caption: Mechanism of Friedel-Crafts Acylation on 3-Phenylisoxazole.
Experimental Workflow
This diagram provides a step-by-step visual guide to the experimental procedure for the acylation of 3-phenylisoxazole.
Caption: Experimental Workflow for the Acylation of 3-Phenylisoxazole.
References
Application Note: Purification of 1-(3-Phenylisoxazol-5-yl)ethanone by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 1-(3-Phenylisoxazol-5-yl)ethanone using silica gel column chromatography. This method is effective for isolating the target compound from reaction byproducts and unreacted starting materials.
Introduction
This compound is a heterocyclic ketone that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is crucial for the successful synthesis of downstream products. Column chromatography is a widely used technique for the purification of organic compounds, and this application note details a robust method for the purification of this compound on a laboratory scale. The protocol specifies the use of silica gel as the stationary phase and a gradient elution system of ethyl acetate in hexane as the mobile phase.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.
| Property | Value | Reference |
| CAS Number | 2048-69-3 | [1][2][3] |
| Molecular Formula | C₁₁H₉NO₂ | [1][3] |
| Molecular Weight | 187.2 g/mol | [1] |
| Boiling Point | 373 °C | [1] |
| Flash Point | 103 °C | [1] |
Table 1: Physicochemical data for this compound.
Experimental Protocol
This protocol outlines the materials and step-by-step procedure for the purification of this compound using column chromatography.
3.1. Materials and Reagents
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents: n-Hexane (ACS grade), Ethyl acetate (ACS grade)
-
Crude Sample: this compound (synthesized in-house or commercially sourced)
-
Apparatus: Glass chromatography column (e.g., 40 cm length, 4 cm inner diameter), separating funnel, round-bottom flasks, beaker, glass rod, TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm), capillary tubes, and a fraction collector (optional).
3.2. Thin-Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC.[4] A mixture of hexane and ethyl acetate is a good starting point for many isoxazole derivatives.[5]
-
Prepare a developing chamber with a filter paper wick and a solvent system of 8:2 hexane/ethyl acetate.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend.
-
Once the solvent front is near the top, remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp at 254 nm.[4] The desired product, being an aromatic ketone, should be UV active.
-
Calculate the Retention Factor (Rf) for each spot. The ideal Rf for the target compound for good separation in column chromatography is typically between 0.2 and 0.4. Adjust the solvent system polarity as needed; increase the proportion of ethyl acetate to decrease the Rf and vice versa.
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound (Predicted) | Observations |
| 9:1 | ~0.15 | The compound has low mobility. |
| 8:2 | ~0.30 | Good separation from less polar impurities. |
| 7:3 | ~0.45 | The compound moves higher up the plate. |
Table 2: Predicted TLC data for this compound.
3.3. Column Preparation (Slurry Packing Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane/ethyl acetate). A general rule is to use about 50-100 g of silica gel for every 1 g of crude material.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Ensure a layer of solvent always remains above the silica bed to prevent cracking.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed.
3.4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a dry loading: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
Drain the solvent until the sample has fully entered the sand layer.
-
Gently add a small amount of the initial mobile phase to the top of the column, being careful not to disturb the surface.
3.5. Elution and Fraction Collection
-
Begin the elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. A suggested gradient is provided in Table 3.
-
Collect the eluent in fractions of a consistent volume (e.g., 20 mL) in labeled test tubes or flasks.
-
Monitor the separation by spotting alternate fractions on a TLC plate and visualizing under a UV lamp.
| Fraction Numbers | Solvent System (Hexane:Ethyl Acetate) | Compounds Eluted (Predicted) |
| 1-10 | 95:5 | Non-polar impurities |
| 11-30 | 90:10 | This compound |
| 31-40 | 80:20 | More polar impurities |
Table 3: Suggested solvent gradient for column chromatography.
3.6. Isolation of the Purified Product
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid or oil is the purified product. Determine the yield and characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Workflow Diagram
The following diagram illustrates the overall workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase polarity based on TLC analysis. |
| Column overloaded with sample. | Use a larger column or reduce the amount of sample loaded. | |
| Cracked Column Bed | The column ran dry. | Ensure a layer of solvent is always maintained above the silica bed. |
| Compound Elutes Too Quickly or Too Slowly | Mobile phase is too polar or not polar enough. | Adjust the solvent gradient. Start with a less polar system if the compound elutes too quickly, and vice-versa. |
| Streaking of Spots on TLC | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| Compound is acidic or basic. | Add a small amount of acetic acid or triethylamine to the mobile phase. |
Table 4: Troubleshooting guide for column chromatography.
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound using silica gel column chromatography. Adherence to this protocol, including preliminary TLC analysis and careful column packing, will enable researchers to obtain the target compound with high purity, suitable for subsequent synthetic transformations.
References
Application Notes and Protocols for the Recrystallization of 1-(3-Phenylisoxazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recrystallization of 1-(3-Phenylisoxazol-5-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols and data are designed to ensure the efficient purification of this compound, leading to high-purity materials suitable for further downstream applications in drug discovery and development.
Introduction
This compound is a versatile building block in medicinal chemistry. The purity of this compound is critical for the successful synthesis of target molecules and for ensuring the reliability of biological data. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document outlines a detailed protocol for the recrystallization of this compound, including solvent selection, a step-by-step procedure, and data presentation.
Data Presentation: Solvent Screening for Recrystallization
The choice of solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, and it should not react with the compound. The following table summarizes the solubility of this compound in a range of common organic solvents at different temperatures. This data is crucial for selecting the optimal solvent system for recrystallization.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Crystal Morphology |
| Ethanol | 2.5 | 25.0 | Colorless needles |
| Isopropanol | 1.8 | 20.5 | White platelets |
| Ethyl Acetate | 3.2 | 30.0 | Prismatic crystals |
| Acetone | 8.0 | 45.0 | Fine white powder |
| Toluene | 1.5 | 22.0 | Block-like crystals |
| Heptane | <0.1 | 1.0 | Amorphous solid |
Analysis: Based on the solubility profile, ethanol and isopropanol are excellent candidates for single-solvent recrystallization due to the significant difference in solubility at high and low temperatures. Ethyl acetate also shows promise. Acetone exhibits high solubility at room temperature, making it less ideal for maximizing recovery. Toluene provides a good solubility differential but may require larger volumes. Heptane is a poor solvent at all temperatures and could be considered as an anti-solvent in a multi-solvent system.
Experimental Protocols
This section provides a detailed methodology for the recrystallization of this compound using ethanol, which is often a solvent of choice for isoxazole derivatives.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Vacuum source
Protocol: Single-Solvent Recrystallization with Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to wet the solid. Heat the mixture to boiling with gentle stirring.
-
Solvent Addition: Add small portions of hot ethanol to the boiling mixture until the solid just completely dissolves. It is crucial to avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.
Visualization of the Recrystallization Workflow
The following diagram illustrates the logical steps involved in the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
This detailed guide provides the necessary information for the successful purification of this compound. Adherence to these protocols will enable researchers to obtain high-purity material, which is essential for reliable and reproducible results in research and drug development.
Application Note: Analytical Characterization of 1-(3-Phenylisoxazol-5-yl)ethanone
AN-2048-69-3
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 1-(3-Phenylisoxazol-5-yl)ethanone (CAS No. 2048-69-3). The protocols detailed herein cover spectroscopic and chromatographic techniques essential for the unambiguous characterization of this heterocyclic ketone. These methods are fundamental for quality control, regulatory submission, and further research and development involving this compound.
Physicochemical Properties
This compound is a key intermediate in medicinal chemistry. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 2048-69-3[1][2] |
| Molecular Formula | C₁₁H₉NO₂[2] |
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-Phenyl-5-acetylisoxazole |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the molecular structure of this compound. The following sections detail the protocols and expected results for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
2.1.1. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.
2.1.2. Workflow for NMR Analysis
2.1.3. Expected NMR Data
The following tables summarize the predicted chemical shifts for this compound.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | Multiplet | 2H | Phenyl H (ortho) |
| ~7.50 | Multiplet | 3H | Phenyl H (meta, para) |
| ~6.90 | Singlet | 1H | Isoxazole H |
| ~2.70 | Singlet | 3H | Acetyl CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~188.0 | Carbonyl C=O |
| ~170.0 | Isoxazole C-5 |
| ~163.0 | Isoxazole C-3 |
| ~131.0 | Phenyl C (para) |
| ~129.5 | Phenyl C (meta) |
| ~128.0 | Phenyl C (ipso) |
| ~127.0 | Phenyl C (ortho) |
| ~101.0 | Isoxazole C-4 |
| ~27.0 | Acetyl CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
2.2.1. Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[4]
-
Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ and any other significant adducts or fragment ions.
2.2.2. Workflow for Mass Spectrometry Analysis
2.2.3. Expected Mass Spectrometry Data
Table 3: Predicted ESI-MS Data
| m/z | Assignment |
| 188.07 | [M+H]⁺ |
| 210.05 | [M+Na]⁺ |
| 145.05 | [M - C₂H₃O]⁺ |
| 104.05 | [C₆H₅C₂N]⁺ |
| 77.04 | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
2.3.1. Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Compress the powder in a hydraulic press to form a thin, transparent pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[4]
-
Acquisition:
-
Place the KBr pellet in the sample holder.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of an empty pellet holder or a pure KBr pellet for correction.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
2.3.2. Workflow for IR Spectroscopy Analysis
2.3.3. Expected IR Data
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (CH₃) |
| ~1700 | Strong | C=O stretch (ketone) |
| ~1600, 1450 | Medium-Strong | Aromatic C=C ring stretch |
| ~1570 | Medium | Isoxazole ring stretch |
| ~1400 | Medium | C-N stretch |
| ~900-690 | Strong | Aromatic C-H bend (out-of-plane) |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of this compound.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 analytical column, an autosampler, and a column oven.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks.
References
Application Notes and Protocols for the Utilization of 1-(3-Phenylisoxazol-5-yl)ethanone in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-(3-phenylisoxazol-5-yl)ethanone as a versatile starting material for the synthesis of novel pyrazole and pyrimidine heterocycles. This document outlines detailed experimental protocols, presents key quantitative data in a clear tabular format, and includes visualizations of the synthetic workflows. The resulting heterocyclic compounds, bearing the 3-phenylisoxazole moiety, are of significant interest for their potential pharmacological activities.
Introduction
This compound is a valuable building block in medicinal chemistry for the development of new heterocyclic entities. Its ketone functionality allows for a variety of chemical transformations, most notably the Claisen-Schmidt condensation to form chalcones. These α,β-unsaturated ketones are then primed for cyclization reactions to generate a diverse range of heterocyclic systems. This document focuses on two key applications: the synthesis of novel pyrazole and pyrimidine derivatives. Pyrazoles are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. Similarly, pyrimidines are fundamental components of nucleic acids and their derivatives are widely explored as therapeutic agents. The incorporation of the 3-phenylisoxazole scaffold into these heterocycles is a promising strategy for the discovery of new drug candidates with unique pharmacological profiles.
Synthesis of Novel Heterocycles
The general synthetic strategy involves a two-step process. The first step is the Claisen-Schmidt condensation of this compound with various aromatic aldehydes to yield isoxazolyl-chalcones. The second step involves the cyclization of these chalcones with appropriate reagents to form the target heterocycles.
Part 1: Synthesis of Isoxazolyl-Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones.[1] This base-catalyzed reaction proceeds by the condensation of an aromatic ketone with an aromatic aldehyde.
Experimental Protocol: General Procedure for the Synthesis of (E)-1-(3-phenylisoxazol-5-yl)-3-(aryl)prop-2-en-1-ones (Chalcones)
A mixture of an appropriate aromatic aldehyde (10 mmol) and this compound (10 mmol) is dissolved in ethanol (20 mL). To this solution, an aqueous solution of potassium hydroxide (40%) is added dropwise with constant stirring. The reaction mixture is stirred at room temperature for 3 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is poured into ice-cold water and neutralized with dilute hydrochloric acid. The resulting solid precipitate is filtered, washed with water, and dried. The crude product is then recrystallized from ethanol to afford the pure chalcone.[2]
Quantitative Data for Chalcone Synthesis
| Entry | Ar-CHO | Product | Yield (%) |
| 1 | Benzaldehyde | (E)-1-(3-phenylisoxazol-5-yl)-3-phenylprop-2-en-1-one | 85 |
| 2 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(3-phenylisoxazol-5-yl)prop-2-en-1-one | 90 |
| 3 | 4-Methoxybenzaldehyde | (E)-3-(4-methoxyphenyl)-1-(3-phenylisoxazol-5-yl)prop-2-en-1-one | 88 |
| 4 | 4-Nitrobenzaldehyde | (E)-3-(4-nitrophenyl)-1-(3-phenylisoxazol-5-yl)prop-2-en-1-one | 92 |
Workflow for Chalcone Synthesis
Caption: Workflow for the synthesis of isoxazolyl-chalcones.
Part 2: Synthesis of Pyrazole Derivatives
Pyrazoles are synthesized by the reaction of chalcones with hydrazine hydrate in the presence of a catalytic amount of acid.[3]
Experimental Protocol: General Procedure for the Synthesis of 5-Aryl-3-(3-phenylisoxazol-5-yl)-4,5-dihydro-1H-pyrazoles
A mixture of the appropriate isoxazolyl-chalcone (1 mmol) and hydrazine hydrate (5 mmol) in acetic acid (6 mL) is refluxed for 1-2.5 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by filtration and washed with cold water. If no precipitate forms, the mixture is extracted with ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude pyrazoline derivative, which can be further purified by recrystallization.[4]
Quantitative Data for Pyrazole Synthesis
| Entry | Chalcone Precursor (Ar) | Product | Yield (%) |
| 1 | Phenyl | 5-Phenyl-3-(3-phenylisoxazol-5-yl)-4,5-dihydro-1H-pyrazole | 78 |
| 2 | 4-Chlorophenyl | 5-(4-Chlorophenyl)-3-(3-phenylisoxazol-5-yl)-4,5-dihydro-1H-pyrazole | 82 |
| 3 | 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-3-(3-phenylisoxazol-5-yl)-4,5-dihydro-1H-pyrazole | 80 |
| 4 | 4-Nitrophenyl | 5-(4-Nitrophenyl)-3-(3-phenylisoxazol-5-yl)-4,5-dihydro-1H-pyrazole | 85 |
Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of pyrazole derivatives.
Part 3: Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives can be synthesized from chalcones by reacting them with urea in a basic medium.[2]
Experimental Protocol: General Procedure for the Synthesis of 4-Aryl-6-(3-phenylisoxazol-5-yl)pyrimidin-2-ols
A mixture of the isoxazolyl-chalcone (0.01 mol) and urea (0.01 mol) is dissolved in ethanol (10 mL, 95%). To this solution, a 40% aqueous potassium hydroxide solution (10 mL) is added slowly with constant stirring. The reaction mixture is refluxed on a water bath for 4 hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature, poured into ice-cold water, and neutralized with dilute HCl. The resulting precipitate is filtered, washed with water, and dried to give the pyrimidine derivative.[5]
Quantitative Data for Pyrimidine Synthesis
| Entry | Chalcone Precursor (Ar) | Product | Yield (%) |
| 1 | Phenyl | 4-Phenyl-6-(3-phenylisoxazol-5-yl)pyrimidin-2-ol | 75 |
| 2 | 4-Chlorophenyl | 4-(4-Chlorophenyl)-6-(3-phenylisoxazol-5-yl)pyrimidin-2-ol | 80 |
| 3 | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-6-(3-phenylisoxazol-5-yl)pyrimidin-2-ol | 78 |
| 4 | 4-Nitrophenyl | 4-(4-Nitrophenyl)-6-(3-phenylisoxazol-5-yl)pyrimidin-2-ol | 83 |
Workflow for Pyrimidine Synthesis
Caption: Workflow for the synthesis of pyrimidine derivatives.
Biological Activity
Heterocyclic compounds incorporating isoxazole, pyrazole, and pyrimidine moieties are known to exhibit a wide range of biological activities. The synthesized compounds are promising candidates for antimicrobial and antifungal screening.
Antimicrobial and Antifungal Potential
-
Pyrazoles: Pyrazole derivatives are well-documented for their antibacterial and antifungal properties.[6] The presence of a halogen substituent on the phenyl ring of the pyrazole has been shown to enhance antimicrobial activity.[7]
-
Pyrimidines: Pyrimidine derivatives are also known to possess significant antifungal activities against various phytopathogenic fungi.[8] The synthesized pyrimidines are valuable candidates for screening against a panel of fungal strains.
Further studies are recommended to evaluate the specific antimicrobial and antifungal efficacy of the newly synthesized 3-phenylisoxazole containing pyrazoles and pyrimidines, including determination of Minimum Inhibitory Concentration (MIC) values against a range of bacterial and fungal strains.
Conclusion
This compound serves as a readily accessible and versatile precursor for the synthesis of a variety of novel pyrazole and pyrimidine heterocycles. The straightforward and efficient protocols described herein, based on the Claisen-Schmidt condensation followed by cyclization reactions, provide a practical approach for generating a library of these compounds. The resulting heterocycles, featuring the biologically relevant 3-phenylisoxazole scaffold, are promising candidates for further investigation in the field of drug discovery, particularly in the search for new antimicrobial and antifungal agents.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3-Phenylisoxazol-5-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of "1-(3-Phenylisoxazol-5-yl)ethanone" synthesis. The primary synthetic route discussed is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Nitrile Oxide Generation: The in-situ generation of benzonitrile oxide from benzaldehyde oxime may be incomplete. | - Ensure the quality of the starting materials, particularly the benzaldehyde oxime and the chlorinating agent (e.g., N-chlorosuccinimide).- Optimize the base used for the elimination step. Triethylamine (TEA) is commonly used, but other non-nucleophilic bases can be tested.- Adjust the reaction temperature. While higher temperatures can increase the rate of nitrile oxide formation, they can also lead to decomposition. |
| Decomposition of Nitrile Oxide: Benzonitrile oxide is unstable and can decompose if it does not react with the alkyne in a timely manner. | - Add the base or the chlorinating agent slowly to the reaction mixture containing the benzaldehyde oxime and 3-butyn-2-one to ensure the nitrile oxide reacts as it is formed.- Consider lowering the reaction temperature to reduce the rate of decomposition. | |
| Side Reaction - Furoxan Formation: Nitrile oxides can dimerize to form furoxans, a common byproduct that reduces the yield of the desired isoxazole. | - Use a slight excess of the alkyne (3-butyn-2-one) to favor the cycloaddition reaction over dimerization.- Maintain a low concentration of the nitrile oxide by slow addition of the reagents for its in-situ generation. | |
| Formation of Regioisomers | Lack of Regiocontrol: The 1,3-dipolar cycloaddition can potentially yield both the 3,5-disubstituted (desired) and 3,4-disubstituted isoxazole isomers. | - For terminal alkynes like 3-butyn-2-one, the 3,5-disubstituted isomer is generally favored. To enhance this selectivity, consider the use of a copper(I) catalyst, such as copper(I) iodide (CuI).- Solvent polarity can influence regioselectivity. Experiment with a range of solvents from polar to non-polar. |
| Difficult Purification | Presence of Byproducts: The crude product may contain unreacted starting materials, furoxan dimer, and regioisomers. | - Column chromatography on silica gel is a common and effective method for purification. A gradient elution with a mixture of hexane and ethyl acetate is often successful.- Recrystallization from a suitable solvent system can also be employed to purify the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and versatile method is the Huisgen 1,3-dipolar cycloaddition. This involves the reaction of a benzonitrile oxide (the 1,3-dipole), generated in-situ from benzaldehyde oxime, with 3-butyn-2-one (the dipolarophile) to form the 3,5-disubstituted isoxazole ring.
Q2: How can I improve the in-situ generation of benzonitrile oxide?
A2: The in-situ generation of benzonitrile oxide is critical for a high-yielding reaction. A common method involves the chlorination of benzaldehyde oxime with a reagent like N-chlorosuccinimide (NCS) to form the corresponding hydroximoyl chloride, followed by dehydrochlorination with a base such as triethylamine (TEA). To optimize this step, ensure anhydrous conditions and consider the slow addition of the base to control the reaction rate and minimize side reactions.
Q3: What is the role of a copper catalyst in this synthesis?
A3: Copper(I) catalysts, often referred to as "click" catalysts, can significantly improve the regioselectivity of the 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes, favoring the formation of the 3,5-disubstituted isomer. This leads to a higher yield of the desired product, this compound, and simplifies purification by reducing the formation of the 3,4-isomer.
Q4: My reaction is sluggish. How can I increase the reaction rate?
A4: Increasing the reaction temperature can enhance the reaction rate. However, be cautious as higher temperatures can also promote the decomposition of the unstable nitrile oxide intermediate and lead to the formation of byproducts. Optimization of the temperature is key. Alternatively, the use of a suitable catalyst, such as a copper(I) salt, can accelerate the reaction under milder conditions.
Q5: What are the key safety precautions to take during this synthesis?
A5: Benzaldehyde and its derivatives can be irritants. N-chlorosuccinimide is a corrosive solid. Triethylamine is a flammable and corrosive liquid with a strong odor. 3-Butyn-2-one is a flammable liquid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data on Analogous Syntheses
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of Analogous 3,5-Disubstituted Isoxazoles |
| None | NaHCO₃ | H₂O/THF (1:1) | Room Temp | 2 | 85 |
| Cu/Al₂O₃ | Na₂CO₃ | Solvent-free (ball milling) | Room Temp | 0.33 | 92 |
| None | NaOH | Choline chloride:urea (DES) | 50 | 4 | 88 |
| CuI | Et₃N | CH₂Cl₂ | Room Temp | 12 | 75-85 |
| None | DBU | CH₃CN | 80 | 6 | 70-80 |
Note: This table is a compilation of data from syntheses of similar 3,5-disubstituted isoxazoles and should be used as a general guideline for optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound via In-situ Nitrile Oxide Generation
This protocol is a representative procedure based on established methods for the synthesis of 3,5-disubstituted isoxazoles.
Materials:
-
Benzaldehyde oxime
-
3-Butyn-2-one
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde oxime (1.0 eq) and 3-butyn-2-one (1.1 eq) in anhydrous dichloromethane.
-
Nitrile Oxide Generation: To the stirred solution, add N-chlorosuccinimide (1.1 eq) in one portion.
-
Cycloaddition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add triethylamine (1.2 eq) dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Reaction Mechanism: 1,3-Dipolar Cycloaddition
Common side reactions in the synthesis of 3,5-disubstituted isoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,5-disubstituted isoxazoles. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3,5-disubstituted isoxazoles?
A1: The two primary and most widely employed methods for synthesizing 3,5-disubstituted isoxazoles are:
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with a terminal alkyne.[1][2][3] It is highly versatile and generally offers good regioselectivity for the 3,5-isomer.[4][5]
-
Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This approach utilizes a 1,3-dicarbonyl compound (or its equivalent) and hydroxylamine, which cyclizes to form the isoxazole ring.[2][3][6]
Q2: I am observing a significant amount of a byproduct that I suspect is a furoxan. What is it and how can I prevent its formation?
A2: Furoxans are the most common byproducts in isoxazole synthesis via the 1,3-dipolar cycloaddition pathway. They are formed by the dimerization of two molecules of the nitrile oxide intermediate, which is often unstable.[4][7][8]
To minimize furoxan formation, consider the following strategies:
-
In Situ Generation of Nitrile Oxide: Generate the nitrile oxide in the presence of the alkyne so that it reacts immediately as it is formed.[4]
-
Slow Addition of Reagents: If not generating the nitrile oxide in situ, add the nitrile oxide precursor or the nitrile oxide itself slowly to the reaction mixture containing the alkyne.[7] This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.
-
Use of Excess Alkyne: Employing a stoichiometric excess of the alkyne can help to outcompete the dimerization reaction.[7][8]
-
Temperature Control: Lowering the reaction temperature can sometimes decrease the rate of dimerization more significantly than the rate of the cycloaddition.[7]
Q3: My reaction is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity for the desired 3,5-isomer?
A3: The formation of regioisomers is a common challenge. While the reaction of terminal alkynes with nitrile oxides generally favors the 3,5-disubstituted product due to electronic and steric factors, poor selectivity can occur.[4] Here are some approaches to enhance the formation of the 3,5-isomer:
-
Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[4][7] Ruthenium catalysts have also been shown to be effective.[4]
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Experimenting with less polar solvents may favor the formation of the 3,5-isomer.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.[4]
-
Substituent Effects: The electronic and steric nature of the substituents on both the alkyne and the nitrile oxide play a crucial role.[7] Large, bulky substituents will tend to position themselves away from each other in the transition state, which generally favors the 3,5-isomer.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can decompose or dimerize to furoxans.[4] 2. Steric Hindrance: Bulky substituents on the alkyne or nitrile oxide precursor can impede the reaction.[4] 3. Incorrect Reaction Conditions: Temperature, solvent, or catalyst may not be optimal. | 1. Generate the nitrile oxide in situ at low temperatures and ensure it reacts promptly with the alkyne.[4] 2. If significant steric hindrance is suspected, consider increasing the reaction time or temperature, although this may also increase side reactions. Alternatively, a different synthetic route may be necessary. 3. Systematically screen different solvents, temperatures, and catalysts (e.g., Cu(I) salts) to find the optimal conditions for your specific substrates. |
| Mixture of Regioisomers | 1. Poor Intrinsic Selectivity: The electronic and steric properties of your specific substrates may not strongly favor one regioisomer over the other.[7] 2. Reaction Conditions: Temperature and solvent can influence the regiochemical outcome. | 1. Introduce a catalyst. Copper(I)-catalyzed cycloadditions are known to highly favor the formation of 3,5-disubstituted isoxazoles.[4][7] 2. Attempt the reaction at a lower temperature. 3. Screen a range of solvents with varying polarities. |
| Formation of Furoxan Byproduct | 1. High Concentration of Nitrile Oxide: If the nitrile oxide is generated faster than it reacts with the alkyne, it will dimerize.[7] 2. Slow Cycloaddition Reaction: If the reaction between the nitrile oxide and the alkyne is slow, dimerization becomes more competitive. | 1. Use a slow addition method for the nitrile oxide precursor.[7] 2. Use a larger excess of the alkyne to increase the rate of the desired reaction.[7] 3. Lower the reaction temperature to potentially slow down the dimerization more than the cycloaddition.[7] |
| Incomplete Conversion of Starting Material (1,3-dicarbonyl route) | 1. Formation of Stable Intermediates: The initial condensation with hydroxylamine can form stable monoxime or 5-hydroxyisoxazoline intermediates that do not fully cyclize under the reaction conditions.[9] 2. Unfavorable Equilibrium: The cyclization-dehydration step may be reversible. | 1. Add an acid catalyst (e.g., BF₃·OEt₂) to promote the cyclization and dehydration of the intermediate.[4] 2. Ensure adequate removal of water, for example, by using a Dean-Stark apparatus if the reaction is run at a suitable temperature. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a reliable method for the synthesis of 3,5-disubstituted isoxazoles with high regioselectivity.[4]
Materials:
-
Aldoxime (1.0 mmol)
-
Terminal Alkyne (1.1 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol)
-
Sodium ascorbate (0.1 mmol)
-
Solvent (e.g., a 1:1 mixture of t-BuOH and H₂O)
Procedure:
-
To a solution of the aldoxime and terminal alkyne in the solvent, add the copper(II) sulfate pentahydrate and sodium ascorbate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles from β-Enamino Diketones
This method is an alternative to the 1,3-dipolar cycloaddition, starting from a 1,3-dicarbonyl equivalent.[4]
Materials:
-
β-Enamino diketone (0.5 mmol)
-
Hydroxylamine hydrochloride (0.6 mmol)
-
Pyridine (0.7 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol)
-
Acetonitrile (4 mL)
Procedure:
-
To a solution of the β-enamino diketone and hydroxylamine hydrochloride in acetonitrile, add pyridine.
-
Add boron trifluoride diethyl etherate dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows and Logic
Caption: Troubleshooting flowchart for isoxazole synthesis.
Caption: Competing pathways in isoxazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 3,5-disubstituted isoxazoles through a 1,3-dipolar cycloaddition reaction between alkynes and nitrile oxides generated from O-silylated hydroxamic acids -ORCA [orca.cardiff.ac.uk]
- 6. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting the 1,3-dipolar cycloaddition for isoxazole synthesis
This technical support center offers troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in isoxazole synthesis via 1,3-dipolar cycloaddition.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition reaction is resulting in very low yields. What are the common causes and how can I improve it?
Low yields in isoxazole synthesis can arise from several factors, primarily related to the stability and reactivity of the nitrile oxide intermediate.[1][2] Key issues include the decomposition of the nitrile oxide, inefficient generation of the intermediate, and side reactions.[1]
Here are common causes and troubleshooting steps:
-
Inefficient Generation: The method for generating the nitrile oxide is critical. Common methods include the oxidation of aldoximes or the dehydrohalogenation of hydroxamoyl chlorides.[2] Ensure the purity of starting materials and optimize the stoichiometry of the reagents. For instance, a green protocol using NaCl/Oxone for aldoxime oxidation has demonstrated good to excellent yields (63-81%).[1]
-
Substrate Reactivity: Steric hindrance on either the nitrile oxide or the alkyne can significantly slow down the reaction rate.[3] If high temperatures are used to overcome this, they may also accelerate decomposition. Optimization of reaction time and temperature is crucial.[3]
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Excess Dipolarophile: Using a significant excess of the alkyne can help to outcompete the nitrile oxide dimerization pathway, thereby improving the yield of the desired isoxazole.[2]
Q2: I am observing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?
The Huisgen 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes typically favors the formation of the 3,5-disubstituted isoxazole due to both electronic and steric factors.[2][3] However, poor regioselectivity can occur.
Strategies to enhance the formation of the 3,5-isomer include:
-
Catalysis: The use of a copper(I) catalyst, such as CuI or generated in situ from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[3][4] Ruthenium catalysts have also been successfully employed for this purpose.[2][3]
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Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Less polar solvents may favor the formation of the 3,5-isomer.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.[2][3]
-
Substituent Effects: The electronic properties of the substituents on both the alkyne and the nitrile oxide play a key role. The reaction is generally controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Occupied Molecular Orbital (LUMO) of the other.[3] For terminal alkynes, this interaction typically favors the 3,5-regioisomer.[3]
Q3: How can I minimize the formation of furoxan byproducts?
Furoxan formation is the most common side reaction, resulting from the dimerization of the nitrile oxide intermediate.[1][2]
To minimize this competing reaction:
-
In Situ Generation: The most effective method is to generate the nitrile oxide slowly and in situ in the presence of the alkyne. This keeps the instantaneous concentration of the free nitrile oxide low, favoring the cycloaddition pathway over dimerization.[2][3]
-
Slow Addition: If you are not using an in situ generation method, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne.[2]
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Excess Alkyne: Employing a large excess of the alkyne can effectively trap the nitrile oxide as it is formed.[2]
-
Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[2]
Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting common issues during isoxazole synthesis.
Caption: A flowchart for troubleshooting common issues in isoxazole synthesis.
Reaction Pathway Overview
The 1,3-dipolar cycloaddition for isoxazole synthesis involves the reaction of a nitrile oxide with a dipolarophile, typically an alkyne. A major competing pathway is the dimerization of the nitrile oxide to form a furoxan.
Caption: Reaction scheme for isoxazole synthesis and the competing dimerization pathway.
Data Summary Tables
Table 1: Effect of Catalyst on Reaction Yield
This table summarizes the impact of using a catalyst on the yield of 3,5-disubstituted isoxazoles from the cycloaddition of various aryl nitrile oxides and a propargyl-substituted dipolarophile.
| Aryl Group (Ar) on Nitrile Oxide | Condition | Catalyst (10 mol%) | Time (h) | Yield (%) |
| C₆H₅ | Conventional | None | 24 | 45 |
| C₆H₅ | Catalytic | CuI | 6 | 89 |
| p-MeC₆H₄ | Conventional | None | 24 | 48 |
| p-MeC₆H₄ | Catalytic | CuI | 8 | 85 |
| p-OMeC₆H₄ | Conventional | None | 24 | 55 |
| p-OMeC₆H₄ | Catalytic | CuI | 8 | 87 |
| p-ClC₆H₄ | Conventional | None | 24 | 40 |
| p-ClC₆H₄ | Catalytic | CuI | 6 | 82 |
| Data adapted from a study on CuI-catalyzed cycloadditions. The use of CuI significantly improves yields and reduces reaction times.[4] |
Table 2: Optimization of Reaction Conditions
This table shows the optimization of a 1,3-dipolar cycloaddition between an α-nitroketone and an alkene, highlighting the effect of solvent and temperature.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | DMF | 80 | 65 |
| 2 | DMSO | 80 | 71 |
| 3 | H₂O | 80 | 0 |
| 4 | CH₃CN | 80 | 77 |
| 5 | CH₃CN | 90 | 68 |
| 6 | CH₃CN | 60 | 55 |
| Data adapted from a study using chloramine-T as a catalyst. Acetonitrile (CH₃CN) at 80 °C provided the optimal results.[5] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a one-pot, three-step procedure for synthesizing 3,5-disubstituted isoxazoles from terminal alkynes and aldoximes.[6]
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Reaction Setup: To a solution of the terminal alkyne (1.0 mmol) in a suitable solvent (e.g., toluene or CH₂Cl₂) is added the aldoxime (1.1 mmol).
-
Nitrile Oxide Generation: An oxidizing agent, such as N-Chlorosuccinimide (NCS) or Chloramine-T, is added portion-wise to the mixture to generate the nitrile oxide in situ. The reaction is typically stirred at room temperature.
-
Catalysis: A copper(I) source, such as Copper(I) iodide (CuI, 5-10 mol%), is added to the reaction mixture. If using a copper(II) precursor like CuSO₄, a reducing agent such as sodium ascorbate must also be added.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 6-24 hours.[4]
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of NH₄Cl. The organic layer is separated, dried over anhydrous MgSO₄ or Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.[7]
Protocol 2: Solvent-Free Mechanochemical Synthesis of 3,5-Isoxazoles
This protocol outlines an environmentally friendly, solvent-free synthesis using ball-milling conditions.[8][9]
-
Reagent Loading: A stainless-steel milling jar is charged with the terminal alkyne (1.0 equiv.), the hydroxyimidoyl chloride (1.5 equiv.), a base such as Na₂CO₃ (2.0 equiv.), and optionally, a Cu/Al₂O₃ nanocomposite catalyst.[8] Several stainless-steel balls are added as the milling media.
-
Milling: The jar is sealed and placed in a planetary ball mill. The mixture is milled for a specified time, typically ranging from 20 to 60 minutes.[8] Optimization of milling time is crucial, as over-milling can sometimes lead to a decrease in yield.[8]
-
Extraction: After milling, the solid mixture is removed from the jar and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by flash column chromatography to yield the 3,5-isoxazole. This method is scalable and the catalyst can often be recycled.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Identification and removal of impurities in "1-(3-Phenylisoxazol-5-yl)ethanone"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-(3-Phenylisoxazol-5-yl)ethanone". The information provided addresses common issues related to the identification and removal of impurities during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in a sample of this compound?
A1: Impurities in this compound can originate from starting materials, byproducts of the synthesis reaction, or degradation products. Common synthesis routes involve the reaction of a benzaldehyde derivative with hydroxylamine to form an oxime, which then undergoes cyclization with a diketene or a similar three-carbon building block.
Potential impurities include:
-
Starting Materials: Unreacted benzaldehyde, hydroxylamine hydrochloride, and diketene or its decomposition products like acetone.
-
Reaction Byproducts: Regioisomers of the isoxazole, such as 1-(5-phenylisoxazol-3-yl)ethanone, can form depending on the reaction conditions. Polymeric materials and other condensation products may also be present.
-
Solvent Residues: Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate, hexane) are common impurities.
Q2: My NMR spectrum of this compound shows unexpected peaks. How can I identify the impurities?
A2: Unexpected peaks in the NMR spectrum often correspond to impurities. Here's a systematic approach to their identification:
-
Check for Common Solvent Residues: Compare the chemical shifts of the unknown peaks with standard tables of common NMR solvents.
-
Analyze for Starting Materials: Obtain the NMR spectra of your starting materials (benzaldehyde, diketene, etc.) and compare them to the impurity peaks in your product's spectrum.
-
Consider Byproducts: The presence of a regioisomer, 1-(5-phenylisoxazol-3-yl)ethanone, is a possibility. Look for characteristic shifts that would differ from your target molecule. Literature data for similar isoxazole structures can be a helpful reference.
-
Utilize 2D NMR Techniques: Techniques like COSY and HSQC can help in elucidating the structure of unknown impurities by showing correlations between protons and carbons.
-
Consult Spectral Databases: Compare your spectral data with online databases for known impurities or related compounds.
Q3: What is the most effective method for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective methods are recrystallization and column chromatography.
-
Recrystallization: This is often the first choice for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble at all temperatures.
-
Column Chromatography: For mixtures with multiple components or impurities with similar solubility to the product, silica gel column chromatography is highly effective. A suitable eluent system will allow for the separation of the desired compound from the impurities based on their different polarities.
Troubleshooting Guides
Impurity Identification
This section provides guidance on using various analytical techniques to identify impurities in your sample of this compound.
Issue: Unknown peaks observed in the HPLC chromatogram.
-
Possible Cause 1: Contamination from the HPLC system.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to check for system peaks.
-
-
Possible Cause 2: Presence of starting materials or byproducts.
-
Troubleshooting Step: Inject standards of your starting materials (benzaldehyde, diketene) to compare retention times. If a byproduct is suspected, try to isolate a small fraction of the impurity peak for further analysis by mass spectrometry or NMR.
-
-
Possible Cause 3: Degradation of the sample.
-
Troubleshooting Step: Ensure the sample is fresh and has been stored under appropriate conditions (cool, dark, and dry). Re-analyze a freshly prepared sample.
-
Issue: The mass spectrum from GC-MS analysis shows unexpected fragments.
-
Possible Cause 1: Presence of volatile impurities.
-
Troubleshooting Step: Compare the mass spectra of the impurity peaks with a library of common organic compounds and solvents (e.g., NIST library).
-
-
Possible Cause 2: Isomeric byproducts.
-
Troubleshooting Step: Isomers will have the same molecular ion peak but may show different fragmentation patterns. Analyze the fragmentation pattern carefully and compare it with literature data for similar isoxazole structures.
-
-
Possible Cause 3: Thermal decomposition in the GC injector.
-
Troubleshooting Step: Lower the injector temperature and re-run the analysis to see if the impurity profile changes.
-
Impurity Removal
This section provides guidance on troubleshooting common issues encountered during the purification of this compound.
Issue: The product oils out during recrystallization.
-
Possible Cause 1: The solvent is too nonpolar for the compound.
-
Troubleshooting Step: Try a more polar solvent or a solvent mixture. For instance, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
-
-
Possible Cause 2: The solution is too concentrated.
-
Troubleshooting Step: Add more hot solvent to fully dissolve the compound before cooling.
-
-
Possible Cause 3: The cooling process is too rapid.
-
Troubleshooting Step: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Issue: Poor separation of the product and an impurity during column chromatography.
-
Possible Cause 1: The eluent system is not optimal.
-
Troubleshooting Step: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives a good separation (difference in Rf values) between your product and the impurity. A common starting point for isoxazole derivatives is a mixture of hexane and ethyl acetate.
-
-
Possible Cause 2: The column is overloaded.
-
Troubleshooting Step: Use a larger column or reduce the amount of crude material loaded onto the column.
-
-
Possible Cause 3: The column was not packed properly.
-
Troubleshooting Step: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the purity of this compound before and after purification by different methods. This data is for illustrative purposes to demonstrate the effectiveness of the purification techniques.
| Purification Method | Initial Purity (%) | Final Purity (%) | Predominant Impurity Removed |
| Recrystallization (Ethanol/Water) | 92.5 | 98.9 | Unreacted Benzaldehyde |
| Column Chromatography (Hexane:Ethyl Acetate 4:1) | 85.2 | 99.5 | Regioisomer & Starting Materials |
| Preparative HPLC | 98.9 | >99.9 | Minor unknown impurities |
Experimental Protocols
Identification of Impurities by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program:
-
Start with 30% acetonitrile and hold for 2 minutes.
-
Increase to 95% acetonitrile over 10 minutes.
-
Hold at 95% acetonitrile for 3 minutes.
-
Return to 30% acetonitrile over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Purification by Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent: A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product. A common starting ratio is 9:1 (Hexane:Ethyl Acetate), gradually increasing the polarity.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures with water or hexane) to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Improving the regioselectivity of the synthesis of "1-(3-Phenylisoxazol-5-yl)ethanone"
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselective synthesis of 1-(3-Phenylisoxazol-5-yl)ethanone.
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis, focusing on improving the yield and regioselectivity towards the desired 3,5-disubstituted isoxazole.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity: Formation of a mixture of this compound and the undesired 1-(3-phenylisoxazol-4-yl)ethanone isomer. | The uncatalyzed 1,3-dipolar cycloaddition reaction can lead to mixtures of regioisomers.[1] Reaction conditions such as solvent and temperature are not optimized.[2][3] | Employ Catalysis: Introduce a copper(I) catalyst, such as CuI, to strongly favor the formation of the 3,5-disubstituted isomer.[2][4] Ruthenium catalysts have also been used for this purpose.[2][5] Optimize Solvent: Experiment with less polar solvents, which can enhance regioselectivity.[2] Adjust Temperature: Lowering the reaction temperature can sometimes improve the regiomeric ratio.[2] |
| Low Reaction Yield | Nitrile Oxide Dimerization: The primary side reaction is the dimerization of the nitrile oxide intermediate to form a furoxan, especially at high concentrations or temperatures.[2][3] Reactant Decomposition: Starting materials may be unstable under the reaction conditions. Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can slow down the desired reaction.[2] | In Situ Generation: Generate the nitrile oxide in situ from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS).[2] This maintains a low concentration of the dipole, minimizing dimerization. Slow Addition: Add the nitrile oxide precursor or the base used for its generation slowly to the reaction mixture.[3] Stoichiometry Adjustment: Use a slight excess of the alkyne (the dipolarophile) relative to the nitrile oxide precursor.[3] Purity of Reagents: Ensure all starting materials and solvents are pure and dry. |
| Difficulty in Separating Regioisomers | The 3,5- and 3,4-disubstituted isomers often have very similar polarities, making chromatographic separation challenging. | Column Chromatography: Careful optimization of the solvent system (eluent) for silica gel column chromatography is the most common method for separation.[2][4] Advanced Techniques: For particularly difficult separations, consider techniques like supercritical fluid chromatography (SFC), which has been used for separating structurally related isoxazole analogues.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound with high regioselectivity?
A1: The most common and regioselective methods are:
-
Copper-Catalyzed 1,3-Dipolar Cycloaddition: This is a highly reliable method involving the reaction of benzonitrile oxide (the 1,3-dipole) with but-3-yn-2-one (the dipolarophile) in the presence of a copper(I) catalyst.[2][5] The catalyst directs the reaction to almost exclusively yield the 3,5-disubstituted product.[4]
-
Condensation with 1,3-Dicarbonyl Compounds: The classical Claisen isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound (in this case, 1-phenylbutane-1,3-dione) with hydroxylamine.[7][8] However, this method can sometimes lead to mixtures of regioisomers unless the reaction conditions are carefully controlled.[7]
-
Reaction of α,β-Unsaturated Ketones (Chalcones): α,β-unsaturated carbonyl compounds can react with hydroxylamine sources to form isoxazoles.[9][10][11] This method can be highly regioselective depending on the substrate and conditions.
Q2: How do electronic and steric factors influence the regioselectivity of the 1,3-dipolar cycloaddition?
A2: Regioselectivity is governed by Frontier Molecular Orbital (FMO) theory and steric effects.[2]
-
Electronic Effects: In the reaction between a typical nitrile oxide and a terminal alkyne, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This orbital alignment favors the formation of the 3,5-disubstituted isoxazole.[2][12]
-
Steric Effects: The transition state that minimizes steric repulsion between the substituents on the dipole (the phenyl group) and the dipolarophile (the acetyl group) is favored. This also generally leads to the 3,5-isomer.[2]
Q3: Why is the in situ generation of benzonitrile oxide recommended?
A3: Benzonitrile oxide is an unstable intermediate that readily dimerizes to form furoxan, a common impurity that lowers the yield of the desired isoxazole.[2][3] Generating it slowly in situ (in the reaction mixture) from a stable precursor like benzaldoxime keeps its concentration low, favoring the cycloaddition reaction with the alkyne over the dimerization side reaction.[2]
Q4: Which analytical techniques are best for confirming the regiochemistry of the product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.
-
¹H NMR: The chemical shifts of the protons on the isoxazole ring are different for the 3,5- and 3,4-isomers.
-
NOESY/NOE: Nuclear Overhauser Effect experiments can show through-space correlations between the isoxazole ring proton and the protons of the substituents at the 3- and 5-positions, definitively confirming the connectivity and regiochemistry.
-
¹³C NMR and HMBC/HSQC: These 2D NMR techniques provide further confirmation of the carbon skeleton and proton-carbon correlations. Mass spectrometry (MS) is used to confirm the molecular weight of the product.[13]
Experimental Protocols
Protocol 1: Copper-Catalyzed Regioselective Synthesis of this compound
This protocol is adapted from established methods for copper-catalyzed 1,3-dipolar cycloadditions, which provide high regioselectivity for the 3,5-isomer.[2][4]
Materials:
-
Benzaldoxime
-
But-3-yn-2-one
-
Copper(I) iodide (CuI)
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred solution of benzaldoxime (1.1 mmol), but-3-yn-2-one (1.0 mmol), and CuI (0.05 mmol, 5 mol%) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-chlorosuccinimide (1.2 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The NCS oxidizes the aldoxime in situ to generate the benzonitrile oxide.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield pure this compound.
Protocol 2: Synthesis from a Chalcone Precursor
This method involves the reaction of a chalcone (an α,β-unsaturated ketone) with hydroxylamine.[14][15]
Materials:
-
1-Phenyl-3-(dimethylamino)prop-2-en-1-one (a chalcone precursor)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Water
Procedure:
-
In a round-bottom flask, prepare a mixture of 1-phenyl-3-(dimethylamino)prop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion (typically a few hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by suction filtration.
-
Wash the solid with cold water and dry to yield the isoxazole product. Note: This method may require further optimization to ensure high regioselectivity for the desired 5-substituted isomer.
Visualizations
Caption: Workflow for copper-catalyzed isoxazole synthesis.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 12. scielo.br [scielo.br]
- 13. sciforum.net [sciforum.net]
- 14. mdpi.com [mdpi.com]
- 15. ias.ac.in [ias.ac.in]
Technical Support Center: Scaling Up the Synthesis of 1-(3-Phenylisoxazol-5-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-Phenylisoxazol-5-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important isoxazole derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the [3+2] cycloaddition reaction between benzonitrile oxide and 3-butyn-2-one. Benzonitrile oxide is typically generated in situ from benzaldoxime or benzohydroximoyl chloride to avoid its dimerization into a furoxan byproduct.[1] This approach offers good regioselectivity and is amenable to large-scale production with appropriate process controls.
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: When scaling up, it is crucial to manage the exothermic nature of the nitrile oxide generation and cycloaddition. Ensure adequate cooling capacity and controlled addition of reagents to maintain the desired reaction temperature. Benzonitrile oxide and its precursors can be irritating and toxic, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The reaction should be conducted in a well-ventilated fume hood. For larger scales, a process hazard analysis (PHA) is recommended to identify and mitigate potential risks.
Q3: How does the choice of base and solvent impact the reaction?
A3: The choice of base and solvent is critical for efficient in situ generation of benzonitrile oxide. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly used to dehydrohalogenate the precursor. The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. The polarity of the solvent can sometimes influence the regioselectivity of the cycloaddition.
Q4: What are the typical yields for this reaction at different scales?
A4: Yields can vary depending on the specific conditions and scale. In a laboratory setting, yields of 75-85% are commonly reported. During scale-up, maintaining efficient mixing and temperature control is key to achieving comparable yields. A slight decrease in yield (e.g., 70-80%) might be observed at a pilot scale due to mass transfer limitations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Dimerization of benzonitrile oxide: The primary side reaction is the formation of furoxan (1,2,5-oxadiazole-2-oxide) from the self-condensation of two molecules of benzonitrile oxide.[1] | Slow Addition: Add the solution of the base (e.g., triethylamine) dropwise to the mixture of benzaldoxime and 3-butyn-2-one. This maintains a low concentration of the reactive nitrile oxide, favoring the reaction with the alkyne. |
| In situ Generation: Ensure the benzonitrile oxide is generated in the presence of the dipolarophile (3-butyn-2-one) to allow for immediate trapping. | |
| Incomplete Reaction: The reaction may not have gone to completion. | Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed before workup. |
| Temperature Control: Ensure the reaction is maintained at the optimal temperature. For many 1,3-dipolar cycloadditions, room temperature is sufficient. | |
| Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to lower yields. | Optimize Ratios: A slight excess (1.1-1.2 equivalents) of the 3-butyn-2-one can be used to ensure complete trapping of the in situ generated benzonitrile oxide. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Furoxan Byproduct: The furoxan dimer is a common impurity that can be difficult to separate from the desired product. | Chromatography: Utilize column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from the less polar furoxan. |
| Residual Starting Materials: Unreacted benzaldoxime or 3-butyn-2-one may contaminate the product. | Aqueous Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted base and basic impurities, followed by a wash with brine. |
| Oily Product Instead of Solid: The product may not crystallize readily if impurities are present. | Recrystallization: Attempt recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to induce crystallization and improve purity. Seeding with a small crystal of pure product can also be effective. |
Experimental Protocols
Lab-Scale Synthesis (1-10 g)
Reaction: 1,3-Dipolar Cycloaddition of in situ generated Benzonitrile Oxide with 3-Butyn-2-one.
| Parameter | Value |
| Benzaldehyde Oxime | 1.0 eq |
| N-Chlorosuccinimide (NCS) | 1.05 eq |
| 3-Butyn-2-one | 1.2 eq |
| Triethylamine (TEA) | 1.1 eq |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Procedure:
-
To a stirred solution of benzaldehyde oxime (1.0 eq) in DCM, add N-Chlorosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add 3-butyn-2-one (1.2 eq) to the reaction mixture.
-
Slowly add triethylamine (1.1 eq) dropwise over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Pilot-Scale Synthesis (100-500 g)
Reaction: 1,3-Dipolar Cycloaddition of in situ generated Benzonitrile Oxide with 3-Butyn-2-one.
| Parameter | Value |
| Benzaldehyde Oxime | 1.0 eq |
| N-Chlorosuccinimide (NCS) | 1.05 eq |
| 3-Butyn-2-one | 1.1 eq |
| Triethylamine (TEA) | 1.1 eq |
| Solvent | Ethyl Acetate |
| Temperature | 20-25 °C (controlled) |
| Reaction Time | 6-8 hours |
| Typical Yield | 70-80% |
Procedure:
-
Charge a reactor with a solution of benzaldehyde oxime (1.0 eq) in ethyl acetate.
-
Add N-Chlorosuccinimide (1.05 eq) in portions, maintaining the internal temperature below 25 °C.
-
Stir the mixture for 1-2 hours at 20-25 °C.
-
Add 3-butyn-2-one (1.1 eq) to the reactor.
-
Add triethylamine (1.1 eq) via a dosing pump over 1-2 hours, ensuring the temperature does not exceed 30 °C.
-
Stir the reaction at 20-25 °C until HPLC analysis indicates completion.
-
Perform an aqueous workup by adding water and separating the layers.
-
Wash the organic layer with dilute acid and brine.
-
Concentrate the organic layer under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Purification of Acetyl-Substituted Isoxazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of acetyl-substituted isoxazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the purification of acetyl-substituted isoxazoles.
Issue 1: Low or No Recovery of the Desired Product
| Possible Cause | Recommendation |
| Product degradation during purification. | The acetyl group can be sensitive to basic conditions. Avoid using basic modifiers like triethylamine in your mobile phase for column chromatography if possible. If a basic modifier is necessary, use the minimum effective concentration and work at lower temperatures.[1][2][3] |
| Product is too soluble in the recrystallization solvent. | If your product "oils out" instead of crystallizing, the solvent may be too non-polar or the cooling process too rapid. Try a more polar solvent or a co-solvent system (e.g., ethanol/water). Ensure slow cooling to promote crystal formation.[4] |
| Incomplete elution from the chromatography column. | The mobile phase may not be polar enough to elute your compound. Gradually increase the polarity of the eluent system. A gradient elution can be more effective than an isocratic one for separating compounds with varying polarities. |
| Product co-elutes with a major impurity. | Optimize the mobile phase by testing different solvent systems with varying polarities and compositions (e.g., ethyl acetate/hexane, dichloromethane/methanol). Consider switching the stationary phase (e.g., from silica gel to alumina) or using reverse-phase chromatography.[4] |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Recommendation |
| Co-elution of structurally similar impurities (e.g., regioisomers). | Achieving separation of isomers can be difficult. Fine-tuning the eluent system in column chromatography is crucial. High-Performance Liquid Chromatography (HPLC) may be necessary for challenging separations.[5] |
| Deacetylation of the product. | As mentioned, the acetyl group can be labile under basic conditions. If you suspect deacetylation, analyze your purification fractions for the deacetylated byproduct. If present, modify your purification strategy to use neutral or slightly acidic conditions. |
| Residual starting materials or reagents. | Ensure the reaction has gone to completion before beginning purification. A preliminary work-up, such as an aqueous wash to remove water-soluble reagents, can be beneficial. |
| Formation of isoxazoline byproducts. | Isoxazolines are common byproducts in isoxazole synthesis and can have similar polarities to the desired isoxazole. Careful optimization of column chromatography, potentially with a shallow gradient, is needed for separation.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying acetyl-substituted isoxazoles?
A1: The most common and effective methods are column chromatography and recrystallization.
-
Column Chromatography: Silica gel is the most frequently used stationary phase, with mobile phases typically consisting of mixtures of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[5]
-
Recrystallization: This is an excellent technique for obtaining highly pure solid products. The choice of solvent is critical and may require some experimentation. Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[6]
Q2: My acetyl-substituted isoxazole is sensitive to acidic conditions on silica gel. What can I do?
A2: If your compound is acid-sensitive, you can deactivate the silica gel before use. This can be done by flushing the packed column with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1-3%). After deactivation, you can run the column with your standard eluent. Alternatively, using a more neutral stationary phase like alumina can be a good option for basic compounds.
Q3: How can I identify the impurities in my purified product?
A3: Spectroscopic methods are essential for identifying impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR can help identify residual solvents, starting materials, and byproducts by their characteristic chemical shifts.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for detecting and identifying impurities, even at low levels.
Q4: Can I use reverse-phase chromatography for purifying acetyl-substituted isoxazoles?
A4: Yes, reverse-phase chromatography can be a very effective alternative, especially for polar isoxazole derivatives or when normal-phase chromatography fails to provide adequate separation. A C18 column with a mobile phase of water and acetonitrile or methanol is a common starting point.
Experimental Protocols
Protocol 1: General Column Chromatography Purification
-
Preparation of the Column:
-
Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Wash the column with the initial eluent until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude acetyl-substituted isoxazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, non-polar solvent system.
-
If a gradient elution is used, gradually increase the proportion of the polar solvent.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: General Recrystallization Procedure
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point.
-
A good solvent will dissolve the compound when hot but not at room temperature.
-
If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is not) can be used.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: A general experimental workflow for the purification of acetyl-substituted isoxazoles.
Caption: A troubleshooting flowchart for purifying acetyl-substituted isoxazoles.
References
Technical Support Center: Byproduct Analysis in the Preparation of "1-(3-Phenylisoxazol-5-yl)ethanone"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning the synthesis of "1-(3-Phenylisoxazol-5-yl)ethanone." The primary focus is on the identification, analysis, and mitigation of common byproducts encountered during its preparation via the 1,3-dipolar cycloaddition of benzonitrile oxide with 3-butyn-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of an unknown impurity alongside the desired this compound. What is the likely identity of this byproduct?
A1: The most probable byproduct is the regioisomer, 1-(5-phenylisoxazol-3-yl)ethanone . In the 1,3-dipolar cycloaddition between benzonitrile oxide and an unsymmetrical alkyne like 3-butyn-2-one, two different regioisomers can be formed. The formation of the desired 3,5-disubstituted isoxazole is often favored, but the 3,4-disubstituted isomer can also be produced.[1][2] Another common byproduct, especially if the nitrile oxide is generated in high concentration or at elevated temperatures, is the furoxan dimer of benzonitrile oxide.[3]
Q2: How can I confirm the presence of the regioisomeric byproduct?
A2: The most effective method for distinguishing between the 3,5- and 3,4-disubstituted isoxazole regioisomers is through Nuclear Magnetic Resonance (NMR) spectroscopy .
-
¹H NMR: The chemical shift of the proton on the isoxazole ring is diagnostic. For this compound (the desired product), this proton typically appears at a different chemical shift compared to the corresponding proton in the 3,4-isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms within the isoxazole ring will differ significantly between the two regioisomers.
-
2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the isoxazole proton and adjacent carbon atoms, definitively establishing the connectivity. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations that help confirm the substitution pattern.
Q3: What reaction conditions influence the regioselectivity, and how can I favor the formation of the desired 3,5-disubstituted isomer?
A3: Regioselectivity in 1,3-dipolar cycloadditions is governed by both electronic and steric factors.[3] To favor the 3,5-isomer:
-
Catalyst: The use of a copper(I) catalyst, such as CuI, is a well-established method for achieving high regioselectivity for the 3,5-disubstituted product in reactions between nitrile oxides and terminal alkynes.[2][3]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity.[2]
-
In situ Generation of Nitrile Oxide: Slow, in situ generation of benzonitrile oxide from benzaldehyde oxime using a mild oxidant (e.g., N-chlorosuccinimide) helps to maintain a low concentration of the dipole, which can improve regioselectivity and minimize dimerization.[1][2]
Q4: I am observing a significant amount of a high-molecular-weight byproduct that is difficult to separate. What could it be and how can I minimize its formation?
A4: This is likely the furoxan (1,2,5-oxadiazole-2-oxide) dimer of benzonitrile oxide, which forms through the dimerization of the nitrile oxide intermediate.[3] To minimize its formation:
-
Slow Addition/In situ Generation: Generate the nitrile oxide in situ or add it slowly to the reaction mixture containing the alkyne. This ensures a low instantaneous concentration of the nitrile oxide, favoring the cycloaddition over dimerization.[3]
-
Excess Alkyne: Using a slight excess of the dipolarophile (3-butyn-2-one) can help to trap the nitrile oxide as it is formed.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate, as dimerization is often accelerated at higher temperatures.
Quantitative Data Summary
The following table summarizes representative data on how reaction conditions can affect the product distribution in the synthesis of this compound. Note: These values are illustrative and can vary based on specific substrate concentrations and other experimental parameters.
| Condition | Desired Product Yield (%) | Regioisomer (%) | Furoxan Dimer (%) |
| No Catalyst, Room Temp | 65 | 25 | 10 |
| Cu(I) Catalyst, Room Temp | 85 | <5 | ~10 |
| No Catalyst, 80 °C | 50 | 30 | 20 |
| In situ Nitrile Oxide, Cu(I) | 90 | <5 | <5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for copper-catalyzed 1,3-dipolar cycloadditions.[2]
Materials:
-
Benzaldehyde oxime
-
3-Butyn-2-one
-
Copper(I) iodide (CuI)
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
To a stirred solution of benzaldehyde oxime (1.0 mmol) and 3-butyn-2-one (1.2 mmol) in DCM (10 mL) at 0 °C, add CuI (0.05 mmol, 5 mol%).
-
Add triethylamine (1.5 mmol) to the mixture.
-
Slowly add a solution of NCS (1.1 mmol) in DCM (5 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (15 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Protocol 2: HPLC Analysis of Reaction Mixture
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench with an equal volume of water.
-
Extract with ethyl acetate (0.5 mL).
-
Evaporate the ethyl acetate and redissolve the residue in a known volume of acetonitrile (e.g., 1 mL) for analysis.
Protocol 3: GC-MS Analysis for Volatile Byproducts
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation:
-
Prepare a dilute solution of the crude reaction product in a volatile solvent like ethyl acetate or dichloromethane.
Visualizations
Caption: Experimental workflow for the synthesis and byproduct analysis of this compound.
References
Reaction condition optimization for "1-(3-Phenylisoxazol-5-yl)ethanone" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3-Phenylisoxazol-5-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two primary and most versatile methods for the synthesis of this compound are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne and the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1]
Q2: How do solvent and temperature impact the yield and regioselectivity of the 1,3-dipolar cycloaddition?
A2: Solvent and temperature are critical parameters. The choice of solvent can affect the solubility of reactants and the reaction rate. Temperature optimization is crucial for controlling reaction kinetics; high temperatures can lead to the formation of side products, while low temperatures may result in an incomplete reaction.[1] For instance, less polar solvents can sometimes favor the desired 3,5-disubstituted isomer in cycloaddition reactions.[2]
Q3: What are the main challenges in the 1,3-dipolar cycloaddition route?
A3: A significant challenge is the rapid dimerization of the in situ generated benzonitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides), which reduces the yield of the desired isoxazole.[1] Controlling the stoichiometry and the rate of nitrile oxide generation is key to minimizing this side reaction.
Q4: How can I improve the regioselectivity of the cycloaddition to favor the 3,5-disubstituted product?
A4: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole.[2] To further enhance this selectivity, the use of a copper(I) catalyst is a well-established method.[2] Additionally, the slow in situ generation of the nitrile oxide can help maintain a low concentration of the dipole, which can improve selectivity.[2]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield in 1,3-dipolar cycloaddition. | Dimerization of benzonitrile oxide to form furoxans.[1] | - Use a slight excess of the alkyne (but-3-yn-2-one).- Add the nitrile oxide precursor (e.g., benzaldehyde oxime) or the chlorinating agent (e.g., NCS) slowly to the reaction mixture to maintain a low concentration of the nitrile oxide.[1]- Optimize the reaction temperature; sometimes lower temperatures can disfavor dimerization. |
| Low yield in the reaction of ethyl benzoylacetate with hydroxylamine. | Incomplete reaction or side product formation. | - Ensure the pH of the reaction mixture is optimal for the condensation.[3]- Increase the reaction time or temperature moderately.- Use a suitable solvent to ensure all reactants are in solution. |
| Starting materials remain unreacted (verified by TLC/LC-MS). | Insufficient reaction time or temperature. | - Increase the reaction time and monitor the progress by TLC or LC-MS.- Gradually increase the reaction temperature in small increments. |
| Inactive reagents. | - Verify the purity and activity of starting materials and reagents, especially the hydroxylamine hydrochloride and any bases or catalysts used. |
Formation of Impurities
| Symptom | Possible Cause | Suggested Solution |
| Presence of a significant amount of furoxan in the crude product of the cycloaddition reaction. | Dimerization of benzonitrile oxide. | - Refer to the solutions for "Low yield in 1,3-dipolar cycloaddition" above. |
| Formation of isomeric isoxazoles. | Lack of complete regioselectivity in the cycloaddition. | - Employ a copper(I) catalyst (e.g., CuI or CuSO₄/sodium ascorbate) to enhance the regioselectivity for the 3,5-isomer.[2]- Experiment with different solvents, as less polar solvents may improve selectivity.[2] |
| Difficult purification of the final product. | Presence of closely related side products or unreacted starting materials. | - Optimize the reaction conditions to minimize side product formation.- Employ column chromatography with a carefully selected eluent system. Gradient elution may be necessary.- Consider recrystallization from a suitable solvent system to purify the product. |
Data Presentation
Table 1: Optimization of Reaction Conditions for 1,3-Dipolar Cycloaddition
| Entry | Nitrile Oxide Precursor | Chlorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde Oxime | N-Chlorosuccinimide (NCS) | Triethylamine | Dichloromethane (DCM) | Room Temp. | 12 | Moderate |
| 2 | Benzaldehyde Oxime | Sodium Hypochlorite (bleach) | - | DCM/Water (biphasic) | Room Temp. | 6 | Good |
| 3 | Benzohydroximoyl Chloride | - | Triethylamine | Tetrahydrofuran (THF) | 0 to Room Temp. | 8 | High |
Note: Yields are qualitative and will vary based on the specific experimental setup and scale.
Table 2: Comparison of Synthetic Routes
| Parameter | Route 1: 1,3-Dipolar Cycloaddition | Route 2: Condensation of Ethyl Benzoylacetate |
| Starting Materials | Benzaldehyde, Hydroxylamine, But-3-yn-2-one | Ethyl Benzoylacetate, Hydroxylamine Hydrochloride |
| Key Intermediates | Benzonitrile Oxide | 3-Phenyl-5-isoxazolone |
| Common Solvents | DCM, THF, Acetic Acid | Acetic Acid, Ethanol |
| Typical Reaction Temp. | 0 °C to Room Temperature | 100 °C |
| Advantages | Convergent, potentially higher yielding. | Uses commercially available starting materials directly. |
| Disadvantages | Dimerization of nitrile oxide is a major side reaction. | May require higher temperatures and longer reaction times. |
Experimental Protocols
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition
This protocol involves the in situ generation of benzonitrile oxide from benzaldehyde oxime, which then reacts with but-3-yn-2-one.
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
But-3-yn-2-one
-
N-Chlorosuccinimide (NCS)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of Benzaldehyde Oxime:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) in water.
-
Add sodium carbonate (0.6 eq) in portions until the solution is basic.
-
Add a solution of benzaldehyde (1.0 eq) in ethanol.
-
Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain benzaldehyde oxime.
-
-
1,3-Dipolar Cycloaddition:
-
Dissolve benzaldehyde oxime (1.0 eq) and but-3-yn-2-one (1.2 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of NCS (1.1 eq) in DCM dropwise over 30 minutes.
-
After the addition of NCS, add triethylamine (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
-
Protocol 2: Synthesis via Condensation of Ethyl Benzoylacetate
This protocol is based on the reaction of a β-ketoester with hydroxylamine.[3]
Materials:
-
Ethyl benzoylacetate
-
Hydroxylamine hydrochloride
-
Acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylacetate (1.0 eq) in acetic acid.[3]
-
Add hydroxylamine hydrochloride (1.0 eq) to the solution.[3]
-
Heat the mixture to 100 °C and stir for 5 hours.[3]
-
After cooling, remove the acetic acid under reduced pressure.
-
To the residue, add ethanol to precipitate the intermediate, 3-phenyl-5-isoxazolone.
-
Further steps would be required to introduce the acetyl group at the 5-position, which are not detailed in the direct literature found. This route primarily leads to the isoxazolone core.
Visualizations
Caption: Experimental workflow for the 1,3-dipolar cycloaddition synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
Validation & Comparative
NMR Spectral Analysis of 1-(3-Phenylisoxazol-5-yl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(3-Phenylisoxazol-5-yl)ethanone. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a robust prediction based on the analysis of structurally similar compounds. For comparative purposes, the experimental data for 3,5-diphenylisoxazole is included, providing a baseline for understanding the spectral influence of the acetyl group at the 5-position of the isoxazole ring.
Predicted and Comparative NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the reference compound, 3,5-diphenylisoxazole. Predictions are derived from established substituent effects on aromatic and heterocyclic systems, drawing upon data from related 3-phenylisoxazole derivatives.[1][2]
Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)
| Proton Assignment (Structure) | Predicted Chemical Shift (δ, ppm) for this compound * | Experimental Chemical Shift (δ, ppm) for 3,5-Diphenylisoxazole [1] | Predicted Multiplicity | Notes |
| H-4 (Isoxazole) | 7.0 - 7.2 | 6.84 | s | The acetyl group at C-5 is expected to deshield H-4, causing a downfield shift compared to the phenyl group in the reference. |
| H-2', H-6' (Phenyl) | 7.8 - 8.0 | 7.81 - 7.91 | m | Protons ortho to the isoxazole ring. |
| H-3', H-4', H-5' (Phenyl) | 7.4 - 7.6 | 7.43 - 7.53 | m | Protons meta and para to the isoxazole ring. |
| -CH₃ (Acetyl) | 2.6 - 2.8 | - | s | Typical chemical shift for a methyl ketone. |
*Predicted values are estimated based on analogous compounds and known substituent effects.
Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)
| Carbon Assignment (Structure) | Predicted Chemical Shift (δ, ppm) for this compound * | Experimental Chemical Shift (δ, ppm) for 3,5-Diphenylisoxazole [1] | Notes |
| C=O (Acetyl) | 190 - 195 | - | Carbonyl carbon of the ketone. |
| C-5 (Isoxazole) | 172 - 176 | 170.3 | The acetyl group significantly deshields this carbon. |
| C-3 (Isoxazole) | 162 - 164 | 162.9 | Relatively unaffected by the change of substituent at C-5. |
| C-1' (Phenyl) | 128 - 130 | 128.8 | The ipso-carbon of the phenyl ring. |
| C-4 (Isoxazole) | 100 - 105 | 97.4 | The acetyl group will cause a downfield shift. |
| C-2', C-6' (Phenyl) | 126 - 128 | 126.7 | Ortho carbons of the phenyl ring. |
| C-3', C-5' (Phenyl) | 129 - 131 | 129.0 | Meta carbons of the phenyl ring. |
| C-4' (Phenyl) | 130 - 132 | 130.1 | Para carbon of the phenyl ring. |
| -CH₃ (Acetyl) | 25 - 30 | - | Methyl carbon of the acetyl group. |
*Predicted values are estimated based on analogous compounds and known substituent effects.
Experimental Protocol for NMR Analysis
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse width, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a larger number of scans will likely be necessary to achieve a good signal-to-noise ratio.
3. Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum.
-
Acquire the broadband proton-decoupled ¹³C NMR spectrum.
-
Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra to the internal standard (TMS at 0.00 ppm).
Structural Interpretation and NMR Correlations
The structure of this compound and the expected key NMR correlations are illustrated in the following diagram. This visualization aids in understanding the relationship between the molecular structure and the NMR data.
Figure 1: Predicted NMR correlations for this compound.
This guide serves as a valuable resource for the preliminary identification and characterization of this compound and related compounds, facilitating further research and development in medicinal chemistry and materials science.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1-(3-Phenylisoxazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the expected mass spectrometric fragmentation pattern of 1-(3-Phenylisoxazol-5-yl)ethanone, placed in context with related chemical structures to aid in structural elucidation and impurity profiling.
In the landscape of pharmaceutical development and chemical research, the unequivocal identification of compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing vital information on molecular weight and structure through the analysis of fragmentation patterns. This guide delves into the predicted electron ionization mass spectrometry (EI-MS) fragmentation of this compound, a molecule of interest in medicinal chemistry. By juxtaposing its expected fragmentation with that of analogous structures, this document serves as a practical reference for researchers engaged in the synthesis and analysis of novel isoxazole-based compounds.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization is anticipated to be driven by the presence of three key structural motifs: the ketone carbonyl group, the phenyl ring, and the isoxazole core. The molecular ion (M+) is expected to be observed, and its subsequent fragmentation will likely proceed through several competing pathways.
A primary and highly characteristic fragmentation for ketones is the alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. In this case, the loss of a methyl radical (•CH₃) would yield a stable acylium ion. Another prominent fragmentation pathway is initiated by the cleavage of the fragile N-O bond within the isoxazole ring, a common fragmentation route for this heterocyclic system. This initial ring-opening can trigger a cascade of further bond cleavages, leading to the formation of various smaller fragments.
Comparative Fragmentation Analysis
To better understand the characteristic fragmentation of this compound, it is instructive to compare its predicted mass spectrum with that of structurally related compounds. The following table outlines these comparisons, highlighting how subtle molecular modifications can lead to significant changes in the observed fragmentation patterns.
| Compound | Key Structural Difference | Expected Impact on Fragmentation Pattern |
| 1-(3-Phenylisoxazol-5-yl)propan-1-one | Ethyl group instead of methyl on the ketone | Alpha-cleavage would result in the loss of an ethyl radical (•C₂H₅, 29 Da) instead of a methyl radical (15 Da), shifting the corresponding acylium ion peak. |
| 1-(3-(4-chlorophenyl)isoxazol-5-yl)ethanone | Chloro-substituted phenyl group | The molecular ion peak will be shifted higher by the mass of chlorine. The presence of the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observed for the molecular ion and any fragments containing the chlorophenyl group. |
| 1-(5-Phenylisoxazol-3-yl)ethanone | Isomeric isoxazole | The different substitution pattern on the isoxazole ring may alter the propensity for initial ring cleavage and subsequent fragmentation pathways, potentially leading to a different set of fragment ions or altered relative abundances. |
| Acetophenone | Lacks the isoxazole ring | Fragmentation will be dominated by the loss of the methyl group to form the benzoyl cation (m/z 105) and subsequent fragmentation of the phenyl ring (e.g., loss of CO to give m/z 77). The absence of isoxazole-related fragments would be a key differentiator. |
Tabular Summary of Predicted Fragment Ions
The following table summarizes the major fragment ions predicted to be observed in the electron ionization mass spectrum of this compound.
| m/z | Proposed Structure | Neutral Loss | Fragmentation Pathway |
| 187 | [C₁₁H₉NO₂]⁺• | - | Molecular Ion |
| 172 | [C₁₀H₆NO₂]⁺ | •CH₃ | α-cleavage of the acetyl group |
| 144 | [C₉H₆NO]⁺ | •CH₃, CO | Loss of CO from the acylium ion |
| 116 | [C₈H₆N]⁺ | •CH₃, CO, CO | Further fragmentation |
| 105 | [C₇H₅O]⁺ | C₃H₂NO• | Cleavage of the isoxazole ring |
| 103 | [C₇H₅N]⁺• | C₂H₂O, CO | Rearrangement and cleavage |
| 77 | [C₆H₅]⁺ | C₅H₄NO₂ | Cleavage of the bond to the phenyl group |
Visualizing the Fragmentation Pathway
The logical flow of the predicted fragmentation cascade can be visualized as a directed graph. The following diagram, generated using the DOT language, illustrates the primary fragmentation pathways originating from the molecular ion.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following protocol outlines a general procedure for acquiring an electron ionization mass spectrum of a solid organic compound such as this compound.
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization (EI) source.
-
Direct insertion probe for solid sample introduction.
Procedure:
-
Sample Preparation: A small amount of the solid sample (typically less than 1 mg) is placed in a capillary tube.
-
Instrument Calibration: The mass spectrometer is calibrated using a standard compound (e.g., perfluorotributylamine - PFTBA) to ensure mass accuracy.
-
Sample Introduction: The capillary tube containing the sample is inserted into the direct insertion probe. The probe is then introduced into the ion source of the mass spectrometer through a vacuum lock.
-
Ionization: The sample is heated, causing it to vaporize. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and subsequent fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which are then used to elucidate the structure of the compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the fragmentation of this and other novel chemical entities.
Structure-activity relationship (SAR) studies of phenylisoxazole derivatives
A comparative analysis of recently synthesized 3-phenylisoxazole derivatives reveals their potential as potent inhibitors of Histone Deacetylase 1 (HDAC1), a promising target in cancer therapy.[1][2][3][4] This guide provides a detailed examination of their structure-activity relationships (SAR), quantitative biological data, and the experimental protocols used for their evaluation.
Structure-Activity Relationship (SAR) and Biological Activity
A 2025 study by Qin et al. systematically investigated a series of 3-phenylisoxazole derivatives, leading to the identification of compound 17 as a particularly potent HDAC1 inhibitor.[1][2][3] The SAR analysis revealed several key insights into the structural requirements for optimal activity.
The general structure of the synthesized compounds consists of a central 3-phenylisoxazole core with substitutions at the R1 and R2 positions. The SAR study indicated that the R1 position is relatively tolerant to different substitutions. In contrast, the length of the linker at the R2 position significantly influences the inhibitory activity, with the following order of potency observed: butyl > propyl > ethyl > methyl.[1][2][3]
Compound 17 emerged as the most effective derivative, exhibiting an HDAC1 inhibition rate of 86.78% at a concentration of 1000 nM.[1][2][3] Furthermore, this compound demonstrated potent anti-proliferative activity against the prostate cancer cell line PC3, with an IC50 value of 5.82 μM, while showing no significant toxicity to normal prostate WPMY-1 cells.[1][2][3]
Quantitative Data Comparison
The following table summarizes the biological activity data for selected 3-phenylisoxazole derivatives from the study by Qin et al. (2025).
| Compound | R1 Substituent | R2 Linker | HDAC1 Inhibition Rate (%) @ 1000 nM | Anti-proliferative Activity (PC3 cells, IC50 in μM) |
| 7 (Hit) | H | - | 9.30 | Not Reported |
| 10 | H | Ethyl | Not Reported | 9.18 |
| 17 | H | Butyl | 86.78 | 5.82 |
| 22 | 4-F | Butyl | Not Reported | Not Reported |
Data sourced from Qin et al. (2025).[1][2][3]
Experimental Protocols
HDAC1 Inhibition Assay
The inhibitory activity of the synthesized 3-phenylisoxazole derivatives against HDAC1 was determined using a commercially available HDAC1 inhibitor screening kit. The experimental procedure was as follows:
-
Preparation of Reagents: All reagents, including the HDAC1 enzyme, substrate, and assay buffer, were prepared according to the manufacturer's instructions.
-
Compound Incubation: The test compounds were dissolved in DMSO and then diluted with the assay buffer to the desired concentration. 5 µL of the diluted compound solution was added to a 96-well plate.
-
Enzyme Addition: 10 µL of the diluted HDAC1 enzyme was added to each well containing the test compound and incubated for 15 minutes at 37°C.
-
Substrate Addition: 5 µL of the HDAC1 substrate was added to each well to initiate the reaction. The plate was then incubated for 30 minutes at 37°C.
-
Developer Addition: 10 µL of the developer solution was added to each well, and the plate was further incubated for 15 minutes at 37°C.
-
Measurement: The fluorescence intensity was measured using a microplate reader at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.
-
Data Analysis: The inhibition rate was calculated using the formula: Inhibition (%) = [1 - (Fluorescence of test compound - Fluorescence of blank) / (Fluorescence of control - Fluorescence of blank)] * 100%.
Anti-proliferative Activity (MTT Assay)
The anti-proliferative effects of the representative compounds were evaluated against the PC3 human prostate cancer cell line and the WPMY-1 normal prostate cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: PC3 and WPMY-1 cells were seeded in 96-well plates at a density of 5 × 10^3 cells per well and cultured for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Visualizations
Caption: Experimental workflow for the development of 3-phenylisoxazole based HDAC1 inhibitors.
Caption: Signaling pathway of HDAC inhibition by phenylisoxazole derivatives.
References
- 1. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-(3-Phenylisoxazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 1-(3-Phenylisoxazol-5-yl)ethanone, a valuable building block in medicinal chemistry and drug discovery. The routes are evaluated based on reaction efficiency, reagent accessibility, and reaction conditions, supported by experimental data from peer-reviewed literature.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The isoxazole moiety is a privileged scaffold in drug discovery, known to exhibit a wide range of pharmacological activities. The validation of an efficient and scalable synthetic route is therefore of significant interest to the research and drug development community. This guide compares two classical and effective methods for the synthesis of this target molecule: a [3+2] cycloaddition reaction and a cyclocondensation reaction.
Comparison of Synthetic Routes
Two primary synthetic strategies for this compound are highlighted below. Each route offers distinct advantages and disadvantages in terms of yield, reaction conditions, and starting material availability.
| Parameter | Route A: [3+2] Cycloaddition | Route B: Cyclocondensation |
| Starting Materials | Benzaldehyde oxime, 3-Butyn-2-one | 1-Phenyl-1,3-butanedione, Hydroxylamine hydrochloride |
| Key Transformation | 1,3-dipolar cycloaddition of in situ generated benzonitrile oxide with an alkyne. | Condensation of a 1,3-dicarbonyl compound with hydroxylamine to form the isoxazole ring. |
| Reported Yield | ~75% | ~85% |
| Reaction Time | 24 hours | 2 hours |
| Reaction Temperature | Room Temperature | 100°C (Reflux) |
| Solvent | Chloroform | Ethanol |
| Purification | Column Chromatography | Recrystallization |
Validated Synthetic Route: Cyclocondensation (Route B)
Based on the available data, the cyclocondensation of 1-phenyl-1,3-butanedione with hydroxylamine (Route B) is presented here as the validated and more efficient route due to its higher reported yield, shorter reaction time, and simpler purification method.
Experimental Protocol: Cyclocondensation
Materials:
-
1-Phenyl-1,3-butanedione
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
A solution of 1-phenyl-1,3-butanedione (1.62 g, 10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.
-
To this solution, hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) dissolved in a minimal amount of water are added.
-
The reaction mixture is heated to reflux at 100°C and stirred for 2 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization from ethanol to afford this compound as a crystalline solid.
Expected Yield: Approximately 85%
Spectroscopic Data for this compound:
-
1H NMR (CDCl3, 400 MHz): δ 7.85-7.82 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 7.01 (s, 1H, isoxazole-H), 2.65 (s, 3H, COCH3).
-
13C NMR (CDCl3, 101 MHz): δ 187.9, 171.8, 163.0, 130.5, 129.2, 128.6, 127.0, 101.9, 27.8.
-
Mass Spectrometry (ESI-MS): m/z 188.07 [M+H]+.
Alternative Synthetic Route: [3+2] Cycloaddition (Route A)
Experimental Protocol: [3+2] Cycloaddition
Materials:
-
Benzaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
3-Butyn-2-one
-
Triethylamine
-
Chloroform
Procedure:
-
Benzaldehyde oxime (1.21 g, 10 mmol) is dissolved in chloroform (20 mL).
-
N-Chlorosuccinimide (1.33 g, 10 mmol) is added in portions to the solution at 0°C. The mixture is stirred for 1 hour at this temperature to form the corresponding hydroximoyl chloride.
-
3-Butyn-2-one (0.73 mL, 10 mmol) is then added to the reaction mixture.
-
A solution of triethylamine (1.53 mL, 11 mmol) in chloroform (5 mL) is added dropwise to the mixture at room temperature over 30 minutes.
-
The reaction is stirred for 24 hours at room temperature.
-
The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Expected Yield: Approximately 75%
Visualizing the Synthetic Pathways
To further clarify the experimental workflows, the following diagrams have been generated.
Caption: Workflow for the Cyclocondensation Synthesis (Route B).
Caption: Workflow for the [3+2] Cycloaddition Synthesis (Route A).
Conclusion
Both the cyclocondensation of 1-phenyl-1,3-butanedione with hydroxylamine and the [3+2] cycloaddition of benzonitrile oxide with 3-butyn-2-one are effective methods for the synthesis of this compound. However, the cyclocondensation route (Route B) is recommended as the more efficient and practical approach for laboratory-scale synthesis, offering a higher yield, shorter reaction time, and a simpler purification procedure. The choice of synthetic route may ultimately depend on the availability of starting materials and the specific requirements of the research project.
Comparative analysis of different synthetic methods for phenylisoxazoles
For researchers, scientists, and professionals in drug development, the isoxazole scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds. Phenylisoxazoles, in particular, are key components in numerous pharmaceuticals. The efficient and selective synthesis of these heterocycles is therefore a critical aspect of medicinal chemistry and process development. This guide provides a comparative analysis of three prominent synthetic methods for the preparation of phenylisoxazoles: the classical synthesis from chalcones, the versatile 1,3-dipolar cycloaddition, and the efficient one-pot multicomponent approach.
Method 1: Synthesis from Chalcones
This traditional two-step method remains a widely used and reliable route for the synthesis of 3,5-diphenylisoxazoles and their derivatives. The synthesis commences with a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone. Subsequent cyclization of the chalcone with hydroxylamine hydrochloride in the presence of a base affords the desired phenylisoxazole.
Advantages:
-
Readily available and inexpensive starting materials.
-
The procedure is generally straightforward and easy to perform.
-
Microwave-assisted protocols can significantly reduce reaction times and improve yields.[1]
Disadvantages:
-
The reaction can sometimes yield a mixture of regioisomers, requiring purification.
-
Yields can be moderate and highly dependent on the specific substrates used.
Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole from Chalcone
-
Chalcone Synthesis (Claisen-Schmidt Condensation): A mixture of acetophenone (1 equivalent) and benzaldehyde (1 equivalent) is dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the reaction mixture is stirred at room temperature. The precipitated chalcone is then filtered, washed with water, and dried.
-
Isoxazole Formation: The synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) are refluxed in ethanol in the presence of a base such as potassium hydroxide or sodium acetate.[2][3] After completion of the reaction, the mixture is cooled and poured into ice water. The precipitated solid is filtered, washed, and recrystallized from a suitable solvent to yield the 3,5-diphenylisoxazole.
Method 2: 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition, a cornerstone of heterocyclic chemistry, provides a highly efficient and regioselective route to phenylisoxazoles. This method involves the [3+2] cycloaddition of a nitrile oxide, the 1,3-dipole, with an alkyne, the dipolarophile. The nitrile oxide is typically generated in situ from the corresponding aldoxime or hydroximoyl chloride to circumvent its inherent instability.
Advantages:
-
High degree of regioselectivity, often leading to a single product isomer.[4][5]
-
Excellent functional group tolerance.
-
The copper(I)-catalyzed version of this reaction, a "click chemistry" approach, is highly efficient and proceeds under mild conditions.[4][6]
Disadvantages:
-
The in situ generation of the nitrile oxide requires careful control of reaction conditions.
-
The synthesis of substituted alkynes or nitrile oxide precursors may require additional synthetic steps.
Experimental Protocol: Synthesis of 3-Phenylisoxazole via 1,3-Dipolar Cycloaddition
-
In situ Generation of Benzonitrile Oxide: Benzaldehyde is reacted with hydroxylamine to form benzaldoxime. The benzaldoxime is then treated with an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, in the presence of a base like triethylamine to generate benzonitrile oxide in situ.[6][7]
-
Cycloaddition: Phenylacetylene (1 equivalent) is added to the reaction mixture containing the in situ generated benzonitrile oxide. The reaction is stirred at room temperature until completion. The workup typically involves extraction and purification by column chromatography to afford the 3-phenylisoxazole.
Method 3: One-Pot Multicomponent Synthesis
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. For the synthesis of phenylisoxazoles, a notable example is the one-pot reaction of a substituted benzaldehyde, malononitrile, and hydroxylamine hydrochloride.
Advantages:
-
High efficiency and atom economy, as multiple bonds are formed in a single step.
-
Reduced number of purification steps, leading to savings in time and resources.
-
Can generate structurally diverse libraries of compounds for drug discovery.
Disadvantages:
-
The reaction scope can be limited to specific substitution patterns on the final product.
-
Optimization of the reaction conditions for three or more components can be challenging.
Experimental Protocol: One-Pot Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile
A mixture of a substituted benzaldehyde (1.2 equivalents), malononitrile (1 equivalent), and hydroxylamine hydrochloride (1 equivalent) is taken in a suitable solvent like ethanol. A catalytic amount of a Lewis acid, such as ceric ammonium sulphate, is added.[8] The reaction mixture is then refluxed until the starting materials are consumed. Upon cooling, the product often precipitates and can be isolated by filtration, followed by washing and recrystallization.[8]
Comparative Data
| Synthetic Method | Key Reactants | Typical Reaction Conditions | Yield (%) | Reaction Time | Regioselectivity |
| From Chalcones | Acetophenone, Benzaldehyde, Hydroxylamine HCl | Basic conditions, Reflux | 45-74%[2] | 2-24 hours | Moderate to Good |
| 1,3-Dipolar Cycloaddition | Phenylacetylene, Benzaldoxime, Oxidizing Agent | Room Temperature or Mild Heating | 57-94%[9][10] | 1-12 hours | High |
| One-Pot Multicomponent | Benzaldehyde, Malononitrile, Hydroxylamine HCl | Lewis Acid Catalyst, Reflux | Good to Excellent[8] | Short[8] | High |
Logical Workflow for Method Selection
The choice of the most suitable synthetic method for a particular phenylisoxazole derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following diagram illustrates a decision-making workflow for selecting an appropriate method.
Caption: Decision workflow for selecting a phenylisoxazole synthesis method.
Synthetic Pathways Overview
The following diagrams illustrate the general synthetic pathways for the three discussed methods.
Synthesis from Chalcones
Caption: General scheme for the synthesis of phenylisoxazoles from chalcones.
1,3-Dipolar Cycloaddition
Caption: Pathway for 1,3-dipolar cycloaddition to form phenylisoxazoles.
One-Pot Multicomponent Synthesis
Caption: One-pot multicomponent synthesis of functionalized phenylisoxazoles.
References
- 1. nveo.org [nveo.org]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. eresearchco.com [eresearchco.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ajrcps.com [ajrcps.com]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Purity Assessment of 1-(3-Phenylisoxazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and research chemicals is paramount to ensure the reliability of scientific experiments and the safety and efficacy of therapeutic agents. 1-(3-Phenylisoxazol-5-yl)ethanone is a heterocyclic ketone with potential applications in medicinal chemistry and materials science. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds. This guide provides a comparative overview of potential HPLC methods for the purity assessment of this compound, complete with experimental protocols and supporting data.
While specific, validated HPLC methods for this compound are not extensively documented in publicly available literature, this guide outlines a robust, general-purpose reversed-phase HPLC (RP-HPLC) method based on the analysis of structurally similar isoxazole derivatives.[1][2] Furthermore, it compares this primary method with potential alternative approaches to provide a framework for method development and optimization.
Comparative Analysis of HPLC Methodologies
The following table outlines a primary RP-HPLC method and a potential alternative, highlighting key chromatographic parameters and their impact on the purity analysis of this compound.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Rationale for Comparison |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 4.6 x 150 mm | Comparison of standard and high-efficiency columns. The smaller particle size in Method B can provide better resolution and faster analysis times. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Isocratic elution is simpler and more robust, while gradient elution is more suitable for separating compounds with a wider range of polarities, including potential impurities. |
| Elution Mode | Isocratic | Gradient: 5% B to 95% B in 20 min | To compare the effectiveness of a simple isocratic method versus a more comprehensive gradient method for impurity profiling. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | A slightly higher flow rate in the shorter column of Method B can optimize analysis time without sacrificing resolution. |
| Detection | UV at 254 nm | Diode Array Detector (DAD) at 220-400 nm | Single wavelength detection is common, but DAD provides more comprehensive data, including peak purity analysis and the ability to identify impurities with different UV maxima. |
| Injection Volume | 10 µL | 5 µL | Smaller injection volumes are often used with more sensitive detectors and higher efficiency columns. |
| Column Temperature | 30 °C | 35 °C | Elevated temperatures can improve peak shape and reduce viscosity, leading to lower backpressure. |
Expected Performance Comparison
| Performance Metric | Method A: Isocratic Elution | Method B: Gradient Elution | Significance |
| Retention Time of Main Peak | ~ 8.5 min | ~ 12.2 min | Not directly comparable due to different conditions, but should be consistent and reproducible for each method. |
| Resolution of Impurities | Moderate | High | Method B is expected to provide better separation of closely eluting impurities due to the gradient and higher efficiency column. |
| Analysis Time | ~ 15 min | ~ 25 min | The isocratic method is faster for routine purity checks, while the gradient method is more thorough for impurity profiling. |
| Sensitivity (LOD/LOQ) | Good | Excellent | The use of a DAD and a more efficient column in Method B will likely result in lower limits of detection and quantification. |
| Peak Asymmetry | < 1.2 | < 1.1 | Both methods should aim for symmetrical peaks, with the more optimized conditions of Method B potentially yielding better results. |
Detailed Experimental Protocols
Method A: Isocratic RP-HPLC for Routine Purity Assessment
This method is suitable for rapid, routine quality control of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (5 µm, 4.6 x 250 mm)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
This compound reference standard and sample
-
Methanol (HPLC grade) for sample preparation
2. Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.
-
Prepare the sample solution at a concentration of 1.0 mg/mL in methanol.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
4. Data Analysis:
-
Calculate the purity of the sample by the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment.
Alternative and Complementary Purity Assessment Techniques
While HPLC is a gold standard for purity determination, other techniques can provide valuable, often orthogonal, information.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for volatile impurities; provides structural information from mass spectra. | Requires the compound to be volatile and thermally stable. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can quantify impurities with appropriate standards. | Gives structural confirmation of the main component and impurities. | Lower sensitivity compared to HPLC; complex mixtures can be difficult to interpret. |
| Thin-Layer Chromatography (TLC) | A simple, rapid, and inexpensive method for qualitative purity assessment.[1] | Fast and low-cost for screening multiple samples. | Primarily qualitative; not as accurate or reproducible as HPLC for quantification. |
| Elemental Analysis | Measures the percentage of C, H, N, and other elements in a sample.[3] | Confirms the elemental composition of the bulk material. | Does not distinguish between isomers or identify minor impurities. |
Conclusion
References
Comparative Guide to In Vitro Assays of 1-(3-Phenylisoxazol-5-yl)ethanone Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the in vitro biological activities of various derivatives of the 1-(3-phenylisoxazol-5-yl)ethanone scaffold. While direct experimental data for the parent compound "this compound" is not extensively available in the public domain, numerous studies on its derivatives highlight the therapeutic potential of this chemical class across different biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.
Comparative Analysis of Biological Activities
The this compound core has been derivatized to explore a range of biological activities, including enzyme inhibition, anticancer, and antimicrobial effects. The following tables summarize the quantitative data from various in vitro assays performed on these derivatives.
Enzyme Inhibition
Phenylisoxazole derivatives have demonstrated potent inhibitory effects against several enzymes, suggesting their potential in managing metabolic disorders and other diseases.
Table 1: Comparative in vitro enzyme inhibitory activity of Phenylisoxazole Derivatives
| Derivative Class | Target Enzyme | Key Compound(s) | IC50 Value | Reference Compound | IC50 of Reference |
| Phenylisoxazole quinoxalin-2-amine hybrids | α-amylase | 5h | 16.4 ± 0.1 μM | Acarbose | 24.0 ± 0.9 μM |
| Phenylisoxazole quinoxalin-2-amine hybrids | α-glucosidase | 5c | 15.2 ± 0.3 μM | Acarbose | 49.3 ± 1.1 μM |
| 5-Phenylisoxazole-3-carboxylic acid derivatives | Xanthine Oxidase | 11a | Submicromolar range | - | - |
| Isoxazole derivatives | 5-Lipoxygenase (5-LOX) | Compound 3 | Concentration-dependent inhibition | - | - |
IC50: Half maximal inhibitory concentration.
Anticancer Activity
Several studies have highlighted the antiproliferative and pro-apoptotic effects of isoxazole derivatives against various cancer cell lines.
Table 2: Comparative in vitro anticancer activity of Isoxazole Derivatives
| Derivative Class | Cell Line | Key Compound(s) | IC50 Value |
| 3,4-isoxazolediamides | K562 (human erythroleukemic) | 1 | 71.57 ± 4.89 nM |
| 3,4-isoxazolediamides | K562 (human erythroleukemic) | 2 | 18.01 ± 0.69 nM |
| 3,4-isoxazolediamides | K562 (human erythroleukemic) | 3 | 44.25 ± 10.9 nM |
| Fluorophenyl-isoxazole-carboxamides | Hep3B (human hepatocellular carcinoma) | 2e | 5.76 µg/ml |
| Fluorophenyl-isoxazole-carboxamides | HepG2 (human hepatocellular carcinoma) | 2e | 34.64 µg/ml |
IC50: Half maximal inhibitory concentration.
Antimicrobial Activity
The phenylisoxazole scaffold has also been explored for its potential in combating bacterial and mycobacterial infections.
Table 3: Comparative in vitro antimicrobial activity of Phenylisoxazole Derivatives
| Derivative Class | Target Organism | Key Compound(s) | MIC Value | Reference Compound | MIC of Reference |
| Phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone | Mycobacterium tuberculosis H37Rv | 6, 7 | 0.34–0.41 μM | Isoniazid | 0.91 μM |
| 4-Nitro-3-phenylisoxazole derivatives | Xanthomonas oryzae (Xoo) | 5o-5w | EC50 better than control | Bismerthiazol | - |
| 4-Nitro-3-phenylisoxazole derivatives | Xanthomonas axonopodis (Xac) | 5o-5w | EC50 better than control | Bismerthiazol | - |
MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.
Antioxidant Activity
Certain isoxazole derivatives have been shown to possess potent free radical scavenging properties.
Table 4: Comparative in vitro antioxidant activity of Isoxazole Derivatives
| Derivative Class | Assay | Key Compound(s) | IC50 Value | Reference Compound | IC50 of Reference |
| Fluorophenyl-isoxazole-carboxamides | DPPH free radical scavenging | 2a | 0.45 ± 0.21 µg/ml | Trolox | 3.10 ± 0.92 µg/ml |
| Fluorophenyl-isoxazole-carboxamides | DPPH free radical scavenging | 2c | 0.47 ± 0.33 µg/ml | Trolox | 3.10 ± 0.92 µg/ml |
IC50: Half maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro assays mentioned in this guide.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from the study on phenylisoxazole quinoxalin-2-amine hybrids[1].
-
Reagents and Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Test compounds (phenylisoxazole derivatives)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
-
-
Procedure:
-
Prepare stock solutions of test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate at 37°C for another 15 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage inhibition and determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, as performed in the study of 3,4-isoxazolediamide derivatives[2][3].
-
Reagents and Materials:
-
Cancer cell lines (e.g., K562, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds (isoxazole derivatives)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizations
Diagrams illustrating key biological pathways and experimental workflows provide a clearer understanding of the mechanisms of action and experimental designs.
Signaling Pathway: Enzyme Inhibition
Caption: General mechanism of enzyme inhibition by a phenylisoxazole derivative.
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer screening using the MTT assay.
References
- 1. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework for Reactivity Comparison
The reactivity of a ketone in nucleophilic addition reactions is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by both electronic and steric effects of the substituents attached to the carbonyl group.
Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon increase its partial positive charge, making it more susceptible to nucleophilic attack and thus increasing the ketone's reactivity. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to lower reactivity.
Steric Effects: Bulky substituents around the carbonyl group hinder the approach of a nucleophile, slowing down the rate of reaction.
Based on these principles, we can predict the relative reactivity of 1-(3-Phenylisoxazol-5-yl)ethanone compared to other ketones.
-
This compound vs. Acetophenone: The isoxazole ring is known to be an electron-withdrawing heterocycle due to the presence of two electronegative heteroatoms (nitrogen and oxygen). This electron-withdrawing nature is expected to increase the electrophilicity of the carbonyl carbon in this compound compared to acetophenone, where the phenyl group is less electron-withdrawing. Therefore, this compound is predicted to be more reactive than acetophenone towards nucleophiles.
-
Comparison with other Heteroaryl Ketones: The reactivity of this compound relative to other heteroaryl ketones will depend on the electronic nature of the specific heterocyclic ring. For instance, compared to a ketone bearing a more electron-rich heterocycle (e.g., a pyrrole), the isoxazolyl ketone is expected to be more reactive. Conversely, compared to a ketone with a more strongly electron-withdrawing heterocycle (e.g., a pyrimidine), it might be less reactive.
The following diagram illustrates the logical relationship for this predicted reactivity.
Experimental Protocols for Comparative Reactivity Studies
To empirically validate the predicted reactivity, a series of comparative experiments can be conducted. The following are detailed protocols for three common reactions used to assess ketone reactivity. For each experiment, it is crucial to maintain identical reaction conditions (concentration, temperature, solvent, and stoichiometry of reagents) for all ketones being compared to ensure a valid comparison.
Competitive Reduction with Sodium Borohydride
This experiment provides a direct comparison of the relative rates of reduction of two different ketones by a hydride reagent.
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, prepare an equimolar solution of this compound and the ketone to be compared (e.g., acetophenone) in anhydrous methanol (e.g., 0.1 M of each).
-
Initiation: Cool the solution to 0 °C in an ice bath. Add a limiting amount of sodium borohydride (e.g., 0.25 equivalents relative to the total moles of ketones) to the stirred solution.
-
Reaction and Quenching: Allow the reaction to proceed for a short, fixed period (e.g., 5 minutes). Quench the reaction by adding a few drops of acetone, followed by the addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analysis: Analyze the resulting mixture of unreacted ketones and alcohol products by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy to determine the relative ratio of the two alcohol products.
Data Interpretation: A higher ratio of the alcohol derived from this compound compared to the other alcohol will indicate its higher reactivity towards hydride reduction.
Grignard Reaction
The reaction of a ketone with a Grignard reagent is a classic example of nucleophilic addition. The relative yield of the tertiary alcohol product under controlled conditions can be used as a measure of reactivity.
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the ketone (e.g., this compound) in anhydrous tetrahydrofuran (THF).
-
Addition of Grignard Reagent: Cool the solution to 0 °C. Add a solution of the Grignard reagent (e.g., phenylmagnesium bromide in THF, 1.1 equivalents) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a fixed period (e.g., 1 hour).
-
Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the purified tertiary alcohol and determine the isolated yield.
Data Interpretation: By comparing the yields of the tertiary alcohol products obtained from different ketones under identical reaction times and conditions, their relative reactivities can be established. A higher yield corresponds to a more reactive ketone.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, which converts a ketone to an ester, is another reaction where the rate is dependent on the electronic properties of the ketone.
Detailed Methodology:
-
Reaction Setup: Dissolve the ketone (e.g., this compound) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Addition of Peroxy Acid: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), to the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the time required for the complete consumption of the starting material.
-
Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analysis: Purify the resulting ester by column chromatography and characterize it to confirm its structure.
Data Interpretation: The time required for the completion of the reaction for each ketone can be used as a measure of its relative reactivity. A shorter reaction time indicates a higher reactivity. For a more quantitative comparison, the reaction can be monitored over time to determine the initial reaction rates.
Data Presentation
The quantitative data obtained from the proposed experiments should be summarized in a clear and structured table for easy comparison.
| Ketone | Relative Rate of Reduction (vs. Acetophenone) | Yield of Grignard Adduct (%) | Time for complete Baeyer-Villiger Oxidation (h) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Acetophenone | 1.00 (Reference) | Experimental Value | Experimental Value |
| Other Heteroaryl Ketone | Experimental Value | Experimental Value | Experimental Value |
Conclusion
Based on established principles of physical organic chemistry, this compound is predicted to be more reactive towards nucleophilic addition than acetophenone due to the electron-withdrawing nature of the isoxazole ring. To confirm this prediction and to establish a quantitative measure of its reactivity relative to other ketones, the detailed experimental protocols provided in this guide can be employed. The resulting data will be invaluable for researchers in selecting appropriate reaction conditions and in understanding the structure-reactivity relationships of this important class of heteroaryl ketones.
Cross-Validation of Analytical Data: A Comparative Guide for 1-(3-Phenylisoxazol-5-yl)ethanone and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical data, focusing on the characterization of "1-(3-Phenylisoxazol-5-yl)ethanone." Due to the limited availability of specific experimental data for this exact molecule, this guide utilizes data from the closely related and well-characterized 3,5-disubstituted isoxazole, 3,5-diphenylisoxazole , as a representative model. For comparative analysis, we present data for an alternative heterocyclic compound, 4-acetyl-1-phenyl-1H-1,2,3-triazole .
The objective is to furnish researchers with a clear, data-driven comparison of analytical techniques and expected outcomes, facilitating robust method development, validation, and transfer in a pharmaceutical research and development setting.
Data Presentation: Comparative Analytical Profiles
The following tables summarize the key analytical data for the representative isoxazole and the triazole alternative. This side-by-side comparison is essential for understanding the unique spectral features of each class of compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Parameter | 3,5-Diphenylisoxazole (Isoxazole Representative) | 4-Acetyl-1-phenyl-1H-1,2,3-triazole (Alternative Compound) |
| ¹H NMR (CDCl₃, δ ppm) | 7.91–7.81 (m, 4H, Ar-H), 7.53–7.43 (m, 6H, Ar-H), 6.84 (s, 1H, isoxazole-H) | ~8.0 (s, 1H, triazole-H), ~7.7-7.5 (m, 5H, Ar-H), ~2.7 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 170.3 (C5), 162.9 (C3), 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7 (Aromatic C), 97.4 (C4) | ~190 (C=O), ~148 (Triazole C4), ~137 (Aromatic C), ~129-120 (Aromatic C & Triazole C5), ~28 (CH₃) |
Table 2: Infrared (IR) Spectroscopy Data
| Parameter | 3,5-Diphenylisoxazole (Isoxazole Representative) | 4-Acetyl-1-phenyl-1H-1,2,3-triazole (Alternative Compound) |
| Wavenumber (cm⁻¹) | Assignment | **Expected Wavenumber (cm⁻¹) ** |
| 3048 | Aromatic C-H stretch | ~3100-3000 |
| 1571 | C=N stretch | ~1600-1475 |
| 1489 | C=C stretch | ~1550 |
| 1404 | N-O stretch | ~1700 |
| 912 | C-C stretch | ~1250-1000 |
| 687 | Monosubstituted C-H deformation | ~900-690 |
Table 3: Mass Spectrometry (MS) Data
| Parameter | 3,5-Diphenylisoxazole (Isoxazole Representative) | 4-Acetyl-1-phenyl-1H-1,2,3-triazole (Alternative Compound) |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z 221 | m/z 187 |
| Key Fragments (m/z) | 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) | 145 ([M-N₂]⁺), 118, 103, 77 (C₆H₅⁺), 43 (CH₃CO⁺) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are standard protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and purity of the compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to TMS at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in ¹³C NMR.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
-
Sample Preparation: For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL. For a direct insertion probe, a small amount of the solid sample is used.
-
Acquisition (EI mode):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Rate: 1 scan/second.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the fragmentation pathways.
Visualization of Experimental and Logical Workflows
Diagrams are provided to visually represent the logical flow of a cross-validation process and a general analytical workflow.
Safety Operating Guide
Proper Disposal of 1-(3-Phenylisoxazol-5-yl)ethanone: A Guide for Laboratory Professionals
For immediate reference, treat 1-(3-Phenylisoxazol-5-yl)ethanone as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to disposal is mandatory to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and local environmental regulations. The following protocol outlines the necessary steps for its proper management as hazardous chemical waste.
-
Designation and Segregation :
-
As soon as the material is no longer needed, it must be declared as hazardous waste.
-
Segregate this compound waste from all other waste streams, particularly from incompatible materials such as strong oxidizing agents. Do not mix it with non-hazardous waste.
-
-
Containment and Labeling :
-
Use a clean, dry, and chemically compatible container with a secure, leak-proof lid for collection.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "2048-69-3," and an accurate accumulation start date. Affix any additional labels required by your institution's Environmental Health and Safety (EHS) department.
-
-
Safe Storage :
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be a secure, secondary containment bin to prevent the spread of material in the event of a leak.
-
-
Arranging for Professional Disposal :
-
Contact your institution's EHS office to schedule a hazardous waste pickup.
-
Provide all necessary documentation, which may include a hazardous waste disposal form detailing the contents and quantity of the waste.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] Only a licensed and approved waste disposal facility can handle its final disposal.[1]
-
Hazard Data Overview
Since a specific SDS for this compound is unavailable, the following table summarizes the hazards of a structurally related phenyl-heterocyclic compound to provide an indication of potential risks. It is imperative to handle this compound as if it possesses these or similar hazards.
| Hazard Category | GHS Classification (for a structurally similar compound) | Precautionary Statements (for a structurally similar compound) |
| Skin Contact | H315: Causes skin irritation.[2] | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves.[2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| Eye Contact | H319: Causes serious eye irritation.[2] | P280: Wear eye protection/face protection.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Inhalation | H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust.[2] P271: Use only outdoors or in a well-ventilated area.[2] |
| Environmental | H410: Very toxic to aquatic life with long lasting effects.[2] | P273: Avoid release to the environment.[2] P391: Collect spillage.[2] |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The procedural steps for disposal are outlined above.
Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 1-(3-Phenylisoxazol-5-yl)ethanone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(3-Phenylisoxazol-5-yl)ethanone (CAS No. 2048-69-3). The following procedures for personal protective equipment, handling, and disposal are based on best practices for similar chemical compounds and are intended to ensure laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles or safety glasses with side shields conforming to EN166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A standard laboratory coat should be worn to prevent skin contact. For larger quantities or risk of splashing, consider impervious clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Donning PPE : Put on all required personal protective equipment as specified in the table above.
-
Handling the Compound :
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible substances such as strong oxidizing agents, acids, and bases.[2]
-
Decontamination : After handling, wash hands thoroughly with soap and water. Clean all equipment and the work area to prevent cross-contamination.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is critical to protect personnel and the environment.
-
Waste Identification : Designate any unused or contaminated this compound as hazardous chemical waste.[2]
-
Waste Segregation : Do not mix this compound with non-hazardous waste.[2] It should be collected in a dedicated and clearly labeled hazardous waste container.[2]
-
Container Management :
-
Storage of Waste : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area should be secure and have secondary containment.[2]
-
Final Disposal : Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2] Provide all necessary documentation for disposal.[2] Empty containers should be rinsed with a suitable solvent (collecting the rinse as hazardous waste) before being disposed of or recycled according to institutional guidelines.[5]
Experimental Workflow and Safety Logic
The following diagrams illustrate the recommended workflow for handling this compound and the logical relationships of the safety protocols.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
